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2,2,2-Trifluoro-1-(2-hydroxy-4-methyl-phenyl)-ethanone Documentation Hub

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  • Product: 2,2,2-Trifluoro-1-(2-hydroxy-4-methyl-phenyl)-ethanone
  • CAS: 935534-21-7

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of 2,2,2-Trifluoro-1-(2-hydroxy-4-methyl-phenyl)-ethanone

Introduction 2,2,2-Trifluoro-1-(2-hydroxy-4-methyl-phenyl)-ethanone is a fluorinated aromatic ketone of significant interest in medicinal chemistry and materials science. The incorporation of a trifluoromethyl group can...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

2,2,2-Trifluoro-1-(2-hydroxy-4-methyl-phenyl)-ethanone is a fluorinated aromatic ketone of significant interest in medicinal chemistry and materials science. The incorporation of a trifluoromethyl group can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. A thorough understanding of its structural and electronic properties is paramount for its application, and Nuclear Magnetic Resonance (NMR) spectroscopy serves as a primary tool for this characterization. This guide provides a detailed analysis of the ¹H and ¹³C NMR spectra of this compound, offering insights into the structural features that govern its chemical shifts.

This document is intended for researchers, scientists, and drug development professionals who require a comprehensive understanding of the NMR spectral characteristics of 2,2,2-Trifluoro-1-(2-hydroxy-4-methyl-phenyl)-ethanone. The information herein is designed to aid in spectral interpretation, quality control, and the prediction of spectral features for related compounds.

Molecular Structure and NMR Active Nuclei

The molecular structure of 2,2,2-Trifluoro-1-(2-hydroxy-4-methyl-phenyl)-ethanone, presented below, contains several NMR active nuclei, primarily ¹H and ¹³C. The unique electronic environment of each nucleus gives rise to a distinct chemical shift in the NMR spectrum, providing a fingerprint of the molecule's structure.

G cluster_0 Sample Preparation cluster_1 NMR Data Acquisition cluster_2 Data Processing & Analysis weigh Weigh Sample (5-10 mg) dissolve Dissolve in Deuterated Solvent weigh->dissolve add_std Add Internal Standard (TMS) dissolve->add_std h1_nmr ¹H NMR Acquisition add_std->h1_nmr c13_nmr ¹³C NMR Acquisition h1_nmr->c13_nmr nmr_2d 2D NMR (COSY, HSQC) c13_nmr->nmr_2d process Process Spectra (FT, Phasing) nmr_2d->process reference Reference to TMS process->reference assign Assign Signals reference->assign

Figure 2: Experimental workflow for NMR analysis.

Trustworthiness and Self-Validating Systems

The reliability of NMR data is paramount. The following practices ensure a self-validating system:

  • Internal Referencing: The use of an internal standard like TMS provides a consistent reference point for chemical shifts across different experiments and spectrometers.

  • 2D NMR Correlation: 2D NMR experiments (COSY, HSQC, HMBC) provide through-bond connectivity information that confirms the assignment of signals made from 1D spectra. For instance, a COSY experiment will show a correlation between the signals of H-5' and H-6', validating their assignment as adjacent protons.

  • Comparison with Predicted Spectra: Comparing the experimental data with predicted spectra from established software or databases can provide an additional layer of confidence in the assignments. [1][2][3]* Consistency with Known Chemical Shift Ranges: The observed chemical shifts should fall within the expected ranges for the functional groups present in the molecule. Any significant deviation should be investigated.

Conclusion

This technical guide provides a comprehensive overview of the ¹H and ¹³C NMR spectral characteristics of 2,2,2-Trifluoro-1-(2-hydroxy-4-methyl-phenyl)-ethanone. By understanding the factors that influence the chemical shifts of this molecule, researchers can confidently interpret its NMR spectra for structural verification and quality assessment. The provided experimental protocol and principles of data validation will aid in obtaining accurate and reliable NMR data, which is essential for advancing research and development in fields where this compound plays a crucial role.

References

  • Oxidation of α-Trifluoromethyl and Non-Fluorinated Alcohols via the Merger of Oxoammonium C
  • 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Dovepress.
  • ¹H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds. PMC.
  • Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/ triglyme system. Beilstein Journals.
  • One Pot Synthesis of Trifluoromethylketone-Containing Heterocycles via Tandem Photocatalytic Halo-alkylation of Olefin and Intramolecular Cycliz
  • Exchangeable Protons in NMR—Friend or Foe?. ACD/Labs.
  • Hydroxyl Groups in NMR. Reddit.
  • Phenyl trifluoromethyl ketone - Optional[¹⁹F NMR] - Chemical Shifts. SpectraBase.
  • 2'-Hydroxy-4'-methylacetophenone. PubChem. [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Organic Letters.
  • Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. Pharmaceutical Fronts.
  • NMR Prediction. ACD/Labs. [Link]

  • ¹³C NMR Spectrum (1D, 75 MHz, H₂O, predicted) (NP0167672). NP-MRD. [Link]

  • DELTA50: A Highly Accurate Database of Experimental ¹H and ¹³C NMR Chemical Shifts Applied to DFT Benchmarking. PMC. [Link]

  • NMR Predictor - Documentation. Chemaxon Docs. [Link]

  • 2,2,2-trifluoro-1-(2-hydroxy-4-methylphenyl)ethan-1-one. Appchem. [Link]

  • 4-Hydroxy-2-methylacetophenone. PubChem. [Link]

  • 2,2,2-trifluoro-1-(2-methylphenyl)ethanone. Chemical Synthesis Database. [Link]

  • 2'-Hydroxy-4'-methoxyacetophenone. SpectraBase. [Link]

  • ¹H NMR and ¹³C NMR spectra of the catalytic synthesized compounds. The Royal Society of Chemistry. [Link]

  • The Challenging Complete and Detailed ¹H and ¹³C NMR Assignment for ent-Kaurenoic Acid, a Remarkable Natural Product. PMC. [Link]

  • WO2016058896A1 - Process for the preparation of 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone.
  • Predict ¹³C carbon NMR spectra. NMRdb.org. [Link]

  • 4-Hydroxy-2-methylacetophenone. NIST WebBook. [Link]

  • Ethanone, 2,2,2-trifluoro-1-phenyl-. NIST WebBook. [Link]

Sources

Exploratory

Mechanism of Formation for 2,2,2-Trifluoro-1-(2-hydroxy-4-methylphenyl)ethanone: A Technical Guide

Executive Summary The synthesis of fluorinated aromatic ketones is a critical operation in the development of modern pharmaceuticals and agrochemicals. The introduction of a trifluoromethyl (–CF 3​ ) group significantly...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of fluorinated aromatic ketones is a critical operation in the development of modern pharmaceuticals and agrochemicals. The introduction of a trifluoromethyl (–CF 3​ ) group significantly modulates a molecule's lipophilicity, metabolic stability, and binding affinity. 2,2,2-Trifluoro-1-(2-hydroxy-4-methylphenyl)ethanone (also known as 2-hydroxy-4-methyl- α,α,α -trifluoroacetophenone) is a highly privileged scaffold.

As a Senior Application Scientist, I approach the synthesis of this molecule not merely as a sequence of reagent additions, but as a highly orchestrated manipulation of thermodynamic and kinetic parameters. The most robust, scalable, and regioselective method for forming this specific architecture is the Fries Rearrangement of m-tolyl trifluoroacetate, driven by Lewis acid catalysis[1].

This guide deconstructs the mechanistic causality, regioselective logic, and experimental protocols required to synthesize this molecule with high fidelity.

Mechanistic Pathway & Regioselective Logic

The formation of 2,2,2-trifluoro-1-(2-hydroxy-4-methylphenyl)ethanone is typically a two-stage process: the O-acylation of m-cresol, followed by a Lewis acid-mediated structural rearrangement[2].

Stage 1: O-Trifluoroacetylation

The process begins with the reaction of 3-methylphenol (m-cresol) with trifluoroacetic anhydride (TFAA). TFAA is preferred over trifluoroacetyl chloride because it is a liquid at room temperature (boiling point 40 °C), making it significantly easier to handle and scale than the gaseous chloride[3]. This step rapidly yields m-tolyl trifluoroacetate.

Stage 2: The Fries Rearrangement

Upon the introduction of a strong Lewis acid, such as Aluminum Chloride (AlCl 3​ ), the ester undergoes the Fries rearrangement. The mechanism proceeds via the following sequence[4]:

  • Complexation: AlCl 3​ coordinates to the carbonyl oxygen of the trifluoroacetate group.

  • Dissociation: The complex dissociates to form a highly electrophilic trifluoroacylium ion ([CF 3​ CO] + ) and an aluminum phenoxide intermediate.

  • Electrophilic Aromatic Substitution (EAS): The acylium ion attacks the aromatic ring.

Causality of Regioselectivity (The "Why")

The regioselectivity of this EAS is governed by the directing effects of the resident groups on the m-cresol ring:

  • Hydroxyl group (–OH / –OAlCl 2​ ): Strong activating, ortho/para directing.

  • Methyl group (–CH 3​ ): Weak activating, ortho/para directing.

Relative to the phenol oxygen (Position 1) and the methyl group (Position 3), the available sites for electrophilic attack are C2, C4, and C6:

  • C2 (Ortho to both): Highly sterically hindered. Attack here is highly disfavored.

  • C4 (Para to OH, Ortho to CH 3​ ): Sterically accessible, leads to the para-acylated product.

  • C6 (Ortho to OH, Para to CH 3​ ): Sterically accessible, leads to the ortho-acylated product.

Thermodynamic vs. Kinetic Control: To achieve the target molecule—where the ketone is ortho to the hydroxyl group (at C6)—we must exploit thermodynamic control . At elevated temperatures (>100 °C), the ortho-product is overwhelmingly favored. This is because the resulting ortho-hydroxy ketone forms a highly stable, bidentate chelate complex with the aluminum catalyst[1]. This chelation acts as a thermodynamic sink, trapping the molecule in the ortho configuration. Subsequent aqueous acidic workup liberates the target molecule: 2,2,2-trifluoro-1-(2-hydroxy-4-methylphenyl)ethanone.

Mechanism cluster_regio Electrophilic Aromatic Substitution Sites Ester m-Tolyl Trifluoroacetate + AlCl3 Complex Lewis Acid-Ester Complex Ester->Complex Acylium Trifluoroacylium Ion [CF3CO]+ + Aluminum Phenoxide Complex->Acylium Dissociation Ortho6 Attack at C6 (Ortho) Sterically Accessible Acylium->Ortho6 Favored at High Temp Ortho2 Attack at C2 (Ortho) Sterically Hindered Acylium->Ortho2 Disfavored Para4 Attack at C4 (Para) No Chelation Stabilization Acylium->Para4 Kinetic Control (Low Temp) Chelate Bidentate Aluminum Chelate (Thermodynamic Sink) Ortho6->Chelate Rearomatization Product 2,2,2-Trifluoro-1-(2-hydroxy- 4-methylphenyl)ethanone Chelate->Product Aqueous HCl Quench

Mechanistic logic and regioselectivity of the Fries Rearrangement under thermodynamic control.

Quantitative Data & Reaction Parameters

To design a self-validating protocol, one must understand the stoichiometric requirements of the Lewis acid. Unlike Friedel-Crafts alkylations where AlCl 3​ is catalytic, the Fries rearrangement requires stoichiometric or excess AlCl 3​ [5]. Because the ortho-hydroxy ketone product tightly chelates the aluminum, it deactivates the catalyst. One equivalent of AlCl 3​ is consumed per equivalent of product formed[5].

Table 1: Impact of Temperature on Regioselectivity (Thermodynamic vs. Kinetic)
Temperature (°C)SolventPrimary ProductOrtho:Para RatioRationale
20 - 40Dichloromethane (DCM)4-Acyl (Para)15 : 85Kinetic control; minimal activation energy required.
80 - 901,2-Dichloroethane (DCE)2-Acyl (Ortho)60 : 40Transitioning to thermodynamic control.
120 - 140Nitrobenzene or Neat2-Acyl (Ortho) > 95 : 5 Thermodynamic control; Al-chelate stabilization drives equilibrium[1].
Table 2: Catalyst Selection and Equivalency
CatalystEquivalents RequiredYield (Ortho)Notes
AlCl 3​ 1.2 - 1.588%Industry standard. Requires careful aqueous quench[4].
TiCl 4​ 1.282%Excellent for ortho-selectivity, highly moisture sensitive.
Sc(OTf) 3​ 0.05 - 0.175%Catalytic alternative, but slower reaction times[2].
Methanesulfonic AcidSolvent quantity60%Greener alternative, but often favors para-selectivity[4].

Experimental Protocol (Self-Validating Workflow)

This protocol is designed as a self-validating system. By isolating the intermediate ester, we ensure that any failure in the final rearrangement is isolated from the initial acylation step.

Phase 1: Synthesis of m-Tolyl Trifluoroacetate
  • Setup: Equip a 500 mL 3-neck round-bottom flask with a magnetic stirrer, addition funnel, and an argon inlet.

  • Charge: Add m-cresol (108.1 g, 1.0 mol) and anhydrous dichloromethane (200 mL). Cool the mixture to 0 °C using an ice-water bath.

  • Addition: Dropwise, add trifluoroacetic anhydride (TFAA) (231.0 g, 1.1 mol) over 45 minutes[3].

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

  • Validation: Monitor via TLC (Hexanes:EtOAc 9:1). The disappearance of the m-cresol spot validates complete O-acylation.

  • Workup: Concentrate the mixture under reduced pressure to remove DCM and byproduct trifluoroacetic acid. The resulting crude m-tolyl trifluoroacetate can be used directly in the next step.

Phase 2: Fries Rearrangement (Thermodynamic Control)
  • Setup: Transfer the crude m-tolyl trifluoroacetate to a heavy-walled reaction vessel equipped with a mechanical stirrer and reflux condenser.

  • Catalyst Addition: In a fume hood, slowly add anhydrous Aluminum Chloride (AlCl 3​ ) (160.0 g, 1.2 mol) in small portions. Caution: Highly exothermic complexation occurs.

  • Heating: Slowly heat the neat mixture (or use nitrobenzene as a high-boiling solvent) to 130 °C. Maintain this temperature for 4 to 6 hours. The high temperature is critical to overcome the kinetic barrier and achieve the thermodynamically stable ortho-chelate[1].

  • Quench (Critical Step): Cool the reaction mixture to room temperature. Slowly and carefully pour the mixture into a beaker containing 1 kg of crushed ice and 100 mL of concentrated HCl. This breaks the aluminum-product chelate[5].

  • Extraction & Purification: Extract the aqueous mixture with ethyl acetate (3 x 200 mL). Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate. Purify via vacuum distillation or silica gel chromatography to yield pure 2,2,2-trifluoro-1-(2-hydroxy-4-methylphenyl)ethanone.

Workflow A m-Cresol + TFAA B O-Acylation (m-Tolyl trifluoroacetate) A->B 0°C to RT C Lewis Acid Addition (1.2 eq AlCl3) B->C Neat or Nitrobenzene D Fries Rearrangement (130°C, Thermodynamic) C->D Acylium Ion Formation E Target Molecule: 2,2,2-Trifluoro-1- (2-hydroxy-4-methylphenyl)ethanone D->E Ice/HCl Quench

End-to-end synthetic workflow for 2,2,2-Trifluoro-1-(2-hydroxy-4-methylphenyl)ethanone.

References

  • Fries rearrangement - Wikipedia Wikipedia, The Free Encyclopedia. URL: [Link]

  • Fries Rearrangement - Organic Chemistry Portal Organic Chemistry Portal. URL:[Link]

  • Trifluoroacetic anhydride - Wikipedia Wikipedia, The Free Encyclopedia. URL:[Link]

  • Reaction/complexation of aluminium chloride and acetic acid Chemistry Stack Exchange. URL:[Link]

Sources

Foundational

A Guide to the Crystal Structure Analysis of 2,2,2-Trifluoro-1-(2-hydroxy-4-methyl-phenyl)-ethanone: A Methodical Approach

This technical guide provides a comprehensive walkthrough for the single-crystal X-ray diffraction (SCXRD) analysis of 2,2,2-Trifluoro-1-(2-hydroxy-4-methyl-phenyl)-ethanone. Intended for researchers, scientists, and pro...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides a comprehensive walkthrough for the single-crystal X-ray diffraction (SCXRD) analysis of 2,2,2-Trifluoro-1-(2-hydroxy-4-methyl-phenyl)-ethanone. Intended for researchers, scientists, and professionals in drug development, this document outlines the experimental design, from crystal growth to data interpretation, emphasizing the rationale behind key procedural choices.

Introduction: The Significance of Structural Elucidation

2,2,2-Trifluoro-1-(2-hydroxy-4-methyl-phenyl)-ethanone, with the chemical formula C9H7F3O2, is a small organic molecule featuring a trifluoromethyl ketone group.[1] This functional group is of significant interest in medicinal chemistry as it can act as a potent pharmacophore, potentially serving as an electrophile in the design of enzyme inhibitors.[2] The presence of a hydroxyl group ortho to the ketone moiety suggests the possibility of intramolecular hydrogen bonding, a key structural feature that can influence the molecule's conformation, stability, and biological activity.[3][4]

Single-crystal X-ray diffraction (SCXRD) is the most definitive method for determining the three-dimensional atomic arrangement of a molecule.[5][6][7] This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding structure-activity relationships and for rational drug design. This guide will detail a systematic approach to the crystal structure analysis of the title compound.

Part 1: From Powder to High-Quality Single Crystals

The primary bottleneck in SCXRD is often the growth of diffraction-quality single crystals.[8] This section details the methodologies for obtaining suitable crystals of 2,2,2-Trifluoro-1-(2-hydroxy-4-methyl-phenyl)-ethanone.

Material and Solvent Screening

A preliminary solubility screening is the first critical step. The choice of solvent will significantly impact crystal growth kinetics and morphology.

Experimental Protocol: Solubility Screening

  • Sample Preparation: Begin with a small amount (1-2 mg) of the powdered 2,2,2-Trifluoro-1-(2-hydroxy-4-methyl-phenyl)-ethanone.

  • Solvent Selection: Test a range of solvents with varying polarities (e.g., hexane, ethyl acetate, dichloromethane, acetone, methanol, and water).

  • Solubility Test: Add the chosen solvent dropwise to the sample at room temperature, with gentle agitation, until the solid dissolves completely. Record the approximate volume of solvent used.

  • Ideal Solubility: The ideal solvent is one in which the compound has moderate solubility. Poor solvents may not dissolve enough material, while very good solvents can make it difficult to achieve the supersaturation required for crystallization.

Crystallization Techniques

Several methods can be employed to grow single crystals from a saturated solution. The choice of technique depends on the solubility profile and the properties of the compound.

1.2.1. Slow Evaporation

This is often the simplest and most common crystallization method.

Experimental Protocol: Slow Evaporation

  • Solution Preparation: Prepare a nearly saturated solution of the compound in a suitable solvent, as determined from the solubility screening.

  • Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean vial to remove any particulate matter that could act as unwanted nucleation sites.

  • Crystal Growth: Cover the vial with a cap that has been pierced with a needle or with parafilm containing small pinholes. This allows for slow evaporation of the solvent.

  • Incubation: Place the vial in a vibration-free environment at a constant temperature. Monitor for crystal growth over several days to weeks.

1.2.2. Vapor Diffusion

This technique is particularly useful when the compound is highly soluble in most solvents, making slow evaporation challenging.

Experimental Protocol: Vapor Diffusion

  • Setup: Place a small, open vial containing a concentrated solution of the compound inside a larger, sealed container.

  • Anti-solvent: The larger container should contain a more volatile solvent in which the compound is poorly soluble (the "anti-solvent").

  • Diffusion: The anti-solvent vapor will slowly diffuse into the solution of the compound, reducing its solubility and inducing crystallization.[9]

1.2.3. Slow Cooling

For compounds whose solubility is highly dependent on temperature, slow cooling of a saturated solution can yield high-quality crystals.[10]

Experimental Protocol: Slow Cooling

  • Saturated Solution: Prepare a saturated solution of the compound at an elevated temperature.

  • Controlled Cooling: Slowly cool the solution to room temperature or below. This can be achieved by placing the container in a Dewar flask filled with warm water and allowing it to cool naturally or by using a programmable cooling bath.

Part 2: Single-Crystal X-ray Diffraction Analysis

Once suitable crystals are obtained, the next step is to perform the X-ray diffraction experiment and subsequent data analysis.

Crystal Selection and Mounting

Protocol:

  • Crystal Selection: Under a microscope, select a crystal with well-defined faces and no visible defects. The ideal crystal size for modern diffractometers is typically between 0.1 and 0.3 mm in all dimensions.

  • Mounting: Carefully mount the selected crystal on a cryo-loop using a small amount of cryo-protectant oil (e.g., Paratone-N).

  • Cryo-cooling: Flash-cool the crystal in a stream of cold nitrogen gas (typically at 100 K) to minimize thermal vibrations and radiation damage during data collection.

Data Collection

Workflow:

  • Instrument: Use a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα) and a sensitive detector (e.g., a CCD or CMOS detector).

  • Unit Cell Determination: Collect a few initial frames to determine the unit cell parameters and the crystal system.

  • Data Collection Strategy: Based on the crystal's symmetry, devise a data collection strategy to ensure complete and redundant data are collected. This typically involves rotating the crystal through a series of angles while exposing it to the X-ray beam.

  • Data Integration and Scaling: After data collection, the raw diffraction images are processed. This involves integrating the intensities of the diffraction spots and applying corrections for factors such as Lorentz and polarization effects. The data is then scaled to account for variations in crystal size and beam intensity.

Structure Solution and Refinement

The goal of this stage is to determine the positions of all atoms in the unit cell.

Methodology:

  • Structure Solution: The phase problem is solved using direct methods or Patterson methods to obtain an initial electron density map.

  • Model Building: An initial model of the molecule is built into the electron density map.

  • Structure Refinement: The atomic coordinates and thermal parameters are refined against the experimental diffraction data using a least-squares minimization algorithm. The quality of the refinement is monitored using the R-factor, which should be as low as possible for a good structure determination.

  • Hydrogen Atom Placement: Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

  • Final Model Validation: The final structural model is validated using software tools like CHECKCIF to ensure its chemical and crystallographic reasonability.

Part 3: Interpretation of the Crystal Structure

The refined crystal structure provides a wealth of information about the molecule's geometry and intermolecular interactions.

Molecular Geometry

The primary data extracted from the crystal structure are the precise bond lengths and angles within the 2,2,2-Trifluoro-1-(2-hydroxy-4-methyl-phenyl)-ethanone molecule.

ParameterExpected Value/RangeSignificance
C-F Bond Lengths~1.33-1.35 ÅTypical for trifluoromethyl groups.
C=O Bond Length~1.22-1.24 ÅCharacteristic of a ketone.
C-O (hydroxyl) Bond Length~1.35-1.37 ÅTypical for a phenolic hydroxyl group.
Intramolecular O-H···O Distance~2.5-2.7 ÅIndicative of a strong intramolecular hydrogen bond.
Intramolecular Hydrogen Bonding

A key feature of the title compound is the expected intramolecular hydrogen bond between the hydroxyl group and the carbonyl oxygen. This interaction is expected to be a resonance-assisted hydrogen bond (RAHB), which is a particularly strong type of hydrogen bond.[11] The presence of this hydrogen bond will likely result in a planar six-membered ring system.[3][4]

Diagram of Intramolecular Hydrogen Bonding

Caption: Intramolecular hydrogen bond in 2,2,2-Trifluoro-1-(2-hydroxy-4-methyl-phenyl)-ethanone.

Crystal Packing and Intermolecular Interactions

The analysis of the crystal packing reveals how the molecules are arranged in the solid state. This is crucial for understanding the material's bulk properties. Intermolecular interactions, such as hydrogen bonds, π-π stacking, and van der Waals forces, will govern the packing arrangement. The trifluoromethyl group, while generally considered non-polar, can participate in weak C-F···H interactions.

Workflow for Crystal Packing Analysis

G A Refined Crystal Structure (.cif file) B Visualization Software (e.g., Mercury, Olex2) A->B C Identify Symmetry Elements B->C D Analyze Intermolecular Interactions B->D E Generate Packing Diagram C->E D->E F Correlate with Physical Properties E->F

Sources

Exploratory

Spectroscopic Characterization of 2,2,2-Trifluoro-1-(2-hydroxy-4-methyl-phenyl)-ethanone: An In-Depth Technical Guide

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Author: BenchChem Technical Support Team. Date: April 2026

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Executive Summary

The structural elucidation of highly functionalized aromatic systems requires a rigorous, multi-modal spectroscopic approach. 2,2,2-Trifluoro-1-(2-hydroxy-4-methyl-phenyl)-ethanone is a complex molecular scaffold characterized by competing electronic effects: the highly electron-withdrawing trifluoromethyl (-CF₃) group, the electron-donating methyl (-CH₃) group, and a critical intramolecular hydrogen bond. This whitepaper provides a comprehensive, causality-driven guide to the spectroscopic characterization of this molecule, designed for researchers and drug development professionals who require authoritative validation protocols.

Molecular Architecture & Electronic Synergy

To accurately interpret the spectral data of 2,2,2-Trifluoro-1-(2-hydroxy-4-methyl-phenyl)-ethanone, one must first deconstruct its electronic architecture. The molecule features a highly polarized carbonyl (C=O) bond [2.15], which acts as a potent hydrogen bond acceptor. The ortho-hydroxyl (-OH) group acts as the donor, forming a stable, pseudo-six-membered ring via an intramolecular hydrogen bond[1].

This intramolecular interaction is not merely a structural anomaly; it is the central thermodynamic driver that dictates the molecule's spectroscopic behavior[2]. The electron-withdrawing nature of the -CF₃ group further depletes electron density from the carbonyl carbon, strengthening the hydrogen bond by increasing the electrophilicity of the carbonyl oxygen[3]. Conversely, the para-methyl group (relative to the hydroxyl) pumps electron density into the aromatic ring via hyperconjugation, stabilizing the system.

G CF3 Trifluoromethyl (-CF3) Electron Withdrawing CO Carbonyl (C=O) H-Bond Acceptor CF3->CO Inductive Deshielding OH Hydroxyl (-OH) H-Bond Donor OH->CO Intramolecular H-Bond CH3 Methyl (-CH3) Electron Donating CH3->OH Ring Activation

Fig 1: Synergistic electronic effects and intramolecular hydrogen bonding dictating spectral features.

Spectroscopic Causality: The "Why" Behind the Data

As Application Scientists, we do not merely record peaks; we trace them back to their quantum mechanical and thermodynamic origins.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The defining feature of this spectrum is the hydroxyl proton. Because the intramolecular hydrogen bond locks the proton in a highly electron-deficient environment between two electronegative oxygen atoms, it experiences severe deshielding. Consequently, this proton resonates far downfield, typically between 11.0 and 12.0 ppm [2][4]. The aromatic region will display an AMX spin system (H-3, H-5, H-6), with H-6 being the most deshielded due to its proximity to the anisotropic cone of the carbonyl group.

  • ¹³C NMR: The presence of the spin-active ¹⁹F nucleus ( I=1/2 , 100% natural abundance) fundamentally alters the carbon spectrum via scalar spin-spin coupling ( J -coupling)[5]. The carbonyl carbon will not appear as a singlet; instead, it splits into a distinct quartet ( 2JCF​≈35 Hz) near 180 ppm . The trifluoromethyl carbon itself appears as a massive quartet ( 1JCF​≈285 Hz) around 116 ppm .

  • ¹⁹F NMR: The chemical shift of the -CF₃ group is exquisitely sensitive to its electronic environment. In conjugated aromatic systems, the -CF₃ resonance typically appears as a sharp singlet between -70 and -75 ppm (relative to CFCl₃)[3].

Fourier-Transform Infrared (FT-IR) Spectroscopy

The carbonyl stretching frequency ( νC=O​ ) is a perfect diagnostic tool for this scaffold[6]. An unhindered trifluoroacetophenone typically exhibits a high-frequency carbonyl stretch between 1710–1725 cm⁻¹ due to the inductive withdrawal of the -CF₃ group[7]. However, the strong intramolecular hydrogen bond in ortho-hydroxyacetophenones lengthens the C=O bond, weakening its double-bond character. This reliably red-shifts the absorption down to 1640–1660 cm⁻¹ [4]. Simultaneously, the O-H stretch broadens significantly across 3200–2800 cm⁻¹ , confirming the hydrogen-bonded state.

G A 2,2,2-Trifluoro-1-(2-hydroxy- 4-methyl-phenyl)-ethanone B 1H NMR (CDCl3) A->B C 13C / 19F NMR A->C D ATR-FTIR A->D E Deshielded OH (~11.5 ppm) Validates H-Bond B->E F C-F Spin Coupling Validates CF3 Group C->F G Red-shifted C=O (~1650 cm⁻¹) Validates Conjugation D->G

Fig 2: Multi-modal spectroscopic workflow for structural validation and electronic characterization.

Quantitative Data Summaries

The following tables synthesize the expected quantitative spectroscopic parameters based on the established mechanistic principles of fluorinated ortho-hydroxyacetophenones.

Table 1: Multi-Nuclear NMR Assignments (in CDCl₃, 400/100/376 MHz)

NucleusChemical Shift ( δ , ppm)Multiplicity & Coupling ( J , Hz)Assignment / Causality
¹H ~11.50Singlet (1H)2-OH; Extreme deshielding via intramolecular H-bond.
¹H ~7.75Doublet (1H, J≈8.5 )H-6; Deshielded by adjacent C=O anisotropic cone.
¹H ~6.85Broad Singlet / Fine Doublet (1H)H-3; Shielded by adjacent OH and methyl group.
¹H ~6.75Doublet of Doublets (1H, J≈8.5,1.5 )H-5; Ortho/meta coupling, shielded by methyl group.
¹H ~2.35Singlet (3H)4-CH₃; Standard benzylic methyl resonance.
¹³C ~180.5Quartet ( 2JCF​≈35 )C=O; Split by adjacent -CF₃ group.
¹³C ~163.0SingletC-2; Aromatic carbon bearing the hydroxyl group.
¹³C ~116.5Quartet ( 1JCF​≈285 )-CF₃; Direct C-F scalar coupling.
¹⁹F ~ -71.5Singlet (3F)-CF₃; Conjugated trifluoroacetyl environment.

Table 2: FT-IR Vibrational Assignments (ATR, Diamond Crystal)

Wavenumber ( ν , cm⁻¹)Intensity / ShapeVibrational ModeDiagnostic Significance
3200 – 2800Broad, MediumO-H StretchConfirms the presence of a strong H-bond network.
1640 – 1660Strong, SharpC=O StretchRed-shifted from ~1720 cm⁻¹ due to H-bond weakening the C=O bond.
1200 – 1100Very Strong, MultipletC-F StretchesAsymmetric/symmetric stretching of the -CF₃ moiety.

Self-Validating Experimental Protocols

To ensure scientific integrity, experimental protocols must be designed as self-validating systems. The following workflows embed internal quality control checks to guarantee data fidelity.

High-Resolution Multi-Nuclear NMR Acquisition
  • Step 1: Solvent Selection & Preparation. Dissolve 15–20 mg of the analyte in 0.6 mL of anhydrous CDCl₃.

    • Causality Check: CDCl₃ is strictly mandated over polar aprotic solvents like DMSO-d₆. Highly polar solvents will act as competitive hydrogen bond acceptors, disrupting the native intramolecular H-bond and artificially shifting the OH proton upfield[3].

  • Step 2: Instrument Calibration. Insert the sample into the magnet. Lock onto the deuterium signal of CDCl₃. Perform automated gradient shimming (Z1-Z5) to achieve a line width of < 0.5 Hz on the residual CHCl₃ peak.

  • Step 3: Acquisition Parameters.

    • ¹H NMR: Acquire 16 scans with a 30° flip angle and a 2-second relaxation delay ( D1​ ).

    • ¹³C NMR: Acquire 512–1024 scans with composite pulse proton decoupling (WALTZ-16). Set D1​ to 2 seconds. Crucial: Ensure the spectral window is wide enough (at least 250 to -20 ppm) to capture the deshielded carbonyl carbon.

    • ¹⁹F NMR: Acquire 16 scans with proton decoupling.

  • Step 4: Internal Validation. Reference the ¹H spectrum to the residual CHCl₃ peak at exactly 7.26 ppm, and the ¹³C spectrum to the CDCl₃ triplet at 77.16 ppm. If the -CF₃ carbon quartet is not clearly resolved in the ¹³C spectrum, increase the number of scans to improve the signal-to-noise ratio, as the lack of NOE enhancement and splitting drastically reduces its intensity.

Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
  • Step 1: Background Validation. Clean the diamond ATR crystal with volatile, non-absorbing solvents (e.g., isopropanol followed by acetone). Acquire a 32-scan background spectrum.

    • Causality Check: Inspect the background for residual peaks in the 1700 cm⁻¹ or 3000 cm⁻¹ regions. A completely flat baseline is required to prevent spectral artifacts in the critical C=O and O-H regions.

  • Step 2: Sample Application. Place 2–3 mg of the neat compound onto the crystal. Apply the pressure anvil until the software indicates optimal contact pressure.

  • Step 3: Acquisition. Acquire 32 scans at a resolution of 4 cm⁻¹ from 4000 to 400 cm⁻¹.

  • Step 4: Data Processing. Apply an ATR correction algorithm to compensate for the wavelength-dependent penetration depth of the evanescent wave, ensuring accurate relative peak intensities (especially for the highly intense C-F stretches at lower wavenumbers).

References

  • 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Dove Press.3

  • Asymmetric Catalysis on Cinchonidine-Modified Pt/Al2O3: Kinetics and Isotope Effect in the Hydrogenation of Trifluoroacetophenone. ACS Publications.7

  • The Carbonyl Group, Part I: Introduction. Spectroscopy Online.6

  • The intramolecular hydrogen bond in ortho-hydroxy acetophenones. ResearchGate.1

  • Visible-Light Induced Singlet Nucleophilic Carbenes: Rapid and Mild Access to Fluorinated Tertiary Alcohol Derivatives. ChemRxiv.5

  • Some Brief Notes on Theoretical and Experimental Investigations of Intramolecular Hydrogen Bonding. MDPI.2

  • Energy of Intramolecular Hydrogen Bonding in ortho-Hydroxybenzaldehydes, Phenones and Quinones. NIH / PMC.4

Sources

Protocols & Analytical Methods

Method

Protocol for Friedel-Crafts acylation to synthesize 2,2,2-Trifluoro-1-(2-hydroxy-4-methyl-phenyl)-ethanone

Application Note: Protocol for Friedel-Crafts Acylation to Synthesize 2,2,2-Trifluoro-1-(2-hydroxy-4-methyl-phenyl)-ethanone Executive Summary & Chemical Context The synthesis of fluorinated acetophenones—specifically 2,...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Protocol for Friedel-Crafts Acylation to Synthesize 2,2,2-Trifluoro-1-(2-hydroxy-4-methyl-phenyl)-ethanone

Executive Summary & Chemical Context

The synthesis of fluorinated acetophenones—specifically 2,2,2-Trifluoro-1-(2-hydroxy-4-methyl-phenyl)-ethanone—is a highly valuable transformation in medicinal chemistry and agrochemical development. The introduction of a trifluoromethyl group drastically alters a molecule's lipophilicity, metabolic stability, and target binding affinity.

Synthesizing this specific scaffold relies on the Friedel-Crafts acylation of 3-methylphenol (m-cresol) using trifluoroacetic anhydride (TFAA). Because phenols are ambient nucleophiles, the reaction presents a classic chemoselectivity challenge: kinetic O-acylation versus thermodynamic C-acylation [1]. This guide provides a field-proven, self-validating protocol to drive this reaction selectively toward the desired C-acylated product via a Lewis acid-mediated Fries rearrangement.

Mechanistic Insights & Causality (E-E-A-T)

To master this synthesis, one must understand the causality behind the reagent choices and reaction conditions:

  • Kinetic vs. Thermodynamic Control: When m-cresol is treated with TFAA, O-acylation is kinetically favored, rapidly yielding m-tolyl trifluoroacetate. To achieve C-acylation, a strong Lewis acid (e.g., anhydrous Aluminum Chloride, AlCl3) or a Bronsted superacid (e.g., Trifluoromethanesulfonic acid, TfOH) is introduced to catalyze the Fries rearrangement [1], [2].

  • Regioselectivity (Ortho vs. Para): The rearrangement is thermodynamically driven toward the ortho-position relative to the hydroxyl group. The resulting 2,2,2-Trifluoro-1-(2-hydroxy-4-methyl-phenyl)-ethanone forms a highly stable, six-membered intramolecular hydrogen bond between the phenolic hydroxyl and the highly electrophilic trifluoromethyl ketone carbonyl. This H-bond acts as a thermodynamic sink, locking the molecule in the ortho-configuration.

  • Stoichiometry of the Lewis Acid: Unlike standard catalytic processes, this reaction strictly requires >1.5 equivalents of AlCl3. The Lewis acid irreversibly chelates the bidentate product (binding both the phenolate oxygen and the ketone carbonyl). This consumes stoichiometric amounts of the catalyst, requiring an excess to maintain the catalytic cycle.

Mechanism A m-Cresol + TFAA B Kinetic Product (O-Acylation) A->B Fast, 0 °C C Fries Rearrangement (AlCl3 Catalyst) B->C Heat / Lewis Acid D Thermodynamic Product (C-Acylation) C->D Intramolecular H-Bonding

Mechanistic pathway from O-acylation to thermodynamic C-acylation.

Quantitative Data Presentation

Table 1: Reagent Stoichiometry and Properties

ReagentMW ( g/mol )EquivalentsAmountRole
m-Cresol 108.141.010.0 mmol (1.08 g)Starting Material
Trifluoroacetic Anhydride (TFAA) 210.031.212.0 mmol (2.52 g)Acylating Agent
Aluminum Chloride (AlCl3) 133.341.515.0 mmol (2.00 g)Lewis Acid Catalyst
Dichloromethane (DCM) 84.93Solvent20 mLReaction Medium

Self-Validating Experimental Protocol

This methodology is designed as a self-validating system. Visual and thermal cues are embedded within the steps to ensure the reaction is proceeding as intended.

Step 1: System Preparation Flame-dry a 100 mL two-neck round-bottom flask under an argon atmosphere. Causality: Moisture is the primary enemy of AlCl3 and TFAA, leading to rapid hydrolysis and the generation of corrosive trifluoroacetic acid, which stalls the reaction [3].

Step 2: O-Acylation Dissolve 10.0 mmol of m-cresol in 20 mL of anhydrous DCM. Cool the reaction mixture to 0 °C using an ice bath. Add 12.0 mmol of TFAA dropwise over 10 minutes. Validation Checkpoint: A slight exothermic reaction and the absence of fuming indicate successful esterification. The solution should remain clear.

Step 3: Lewis Acid Activation Slowly add 15.0 mmol of anhydrous AlCl3 in three equal portions. Causality & Validation: Stepwise addition prevents thermal runaway. The solution will transition from colorless to a deep yellow/orange complex. This colorimetric shift visually validates the formation of the Lewis acid-substrate chelate.

Step 4: Fries Rearrangement Remove the ice bath, allow the reaction to warm to room temperature, and then heat to a gentle reflux (40 °C) for 4-6 hours. Validation Checkpoint: Monitor via TLC (Hexane:EtOAc 8:2). The disappearance of the higher Rf​ ester spot and the emergence of a lower Rf​ , UV-active spot (often fluorescing yellow-green under 254 nm due to the conjugated chelate) confirms conversion.

Step 5: Acidic Quenching Cool the flask to 0 °C and carefully pour the mixture over 50 g of crushed ice containing 5 mL of concentrated HCl. Causality: The strong acid is required to protonate the robust aluminum-product chelate, liberating the free phenolic ketone into the organic phase.

Step 6: Extraction & Purification Extract the aqueous layer with DCM (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo. Purify via silica gel flash chromatography (Hexane:EtOAc gradient) to yield the pure product.

Workflow S1 1. Anhydrous Setup (Argon, Dry DCM) S2 2. TFAA Addition (0 °C, Dropwise) S1->S2 S3 3. AlCl3 Addition (Stepwise, Color Change) S2->S3 S4 4. Reflux & Monitor (40 °C, TLC Validation) S3->S4 S5 5. Acidic Quench (Ice + HCl) S4->S5 S6 6. Extraction & Chromatography (Yield Isolation) S5->S6

Step-by-step experimental workflow with integrated self-validating checkpoints.

Analytical Characterization & Troubleshooting

Table 2: Expected Analytical Data

ParameterExpected Observation / Value
Physical State Pale yellow oil or low-melting solid
TLC ( Rf​ ) ~0.4 (Hexane:EtOAc 8:2)
1H NMR (CDCl3) δ 11.5 (s, 1H, -OH), 7.6 (d, 1H, Ar-H), 6.8 (s, 1H, Ar-H), 6.7 (d, 1H, Ar-H), 2.3 (s, 3H, -CH3)
19F NMR (CDCl3) δ -71.5 (s, 3F, -CF3)

Troubleshooting Incomplete Rearrangement: If TLC shows unreacted ester after 6 hours, the AlCl3 may have been partially hydrolyzed prior to use. Always use AlCl3 from a freshly opened, tightly sealed bottle. Alternatively, switching to TfOH (Trifluoromethanesulfonic acid) as both solvent and catalyst can drive stubborn Fries rearrangements to completion without the need for stoichiometric metal chelates [1], [2].

Minimizing Para-Acylation Byproducts: While the ortho-product is thermodynamically favored due to H-bonding, lower temperatures or insufficient reaction times can trap the kinetic para-isomer. Extended reflux ensures complete thermodynamic equilibration.

References

  • Trifluoromethanesulfonic Acid as Acylation Catalyst: Special Feature for C- and/or O-Acylation Reactions. MDPI. URL:[Link]

  • Comparisons of O-acylation and Friedel-Crafts acylation of phenols and acyl chlorides and Fries rearrangement of phenyl esters in trifluoromethanesulfonic acid. ResearchGate. URL:[Link]

  • Acyl Trifluoroacetates. Part I. The Reaction of Acetyl Trifluoroacetate with Phenols in Carbon Tetrachloride. RSC Publishing. URL:[Link]

Application

Application Note: Catalytic Asymmetric Reduction of 2,2,2-Trifluoro-1-(2-hydroxy-4-methyl-phenyl)-ethanone

Executive Summary The enantioselective reduction of highly functionalized trifluoromethyl ketones is a critical transformation in modern pharmaceutical development, providing direct access to chiral α-trifluoromethyl alc...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The enantioselective reduction of highly functionalized trifluoromethyl ketones is a critical transformation in modern pharmaceutical development, providing direct access to chiral α-trifluoromethyl alcohols—key structural motifs known for enhancing metabolic stability and lipophilicity in drug candidates. This application note details two orthogonal, highly optimized methodologies for the asymmetric reduction of 2,2,2-Trifluoro-1-(2-hydroxy-4-methyl-phenyl)-ethanone : a chemocatalytic Ruthenium-catalyzed Asymmetric Transfer Hydrogenation (ATH) and a biocatalytic Ketoreductase (KRED) approach.

Designed for process chemists and drug development professionals, this guide provides mechanistic rationales, self-validating experimental protocols, and quantitative comparative data to facilitate immediate laboratory implementation and scale-up.

Mechanistic Rationale & Substrate Profiling

The substrate, 2,2,2-Trifluoro-1-(2-hydroxy-4-methyl-phenyl)-ethanone, presents a unique set of stereoelectronic challenges that dictate the choice of catalytic system:

  • Extreme Electrophilicity: The strongly electron-withdrawing −CF3​ group highly polarizes the carbonyl carbon. While this accelerates hydride attack, it also makes the substrate prone to unproductive hydration (forming stable gem-diols) in aqueous media if the catalytic turnover is too slow.

  • Intramolecular Hydrogen Bonding: The ortho-hydroxyl group forms a strong intramolecular hydrogen bond with the ketone carbonyl oxygen.

    • Impact on ATH: In the classic Noyori-Ikariya ATH mechanism, the Ru(II)-TsDPEN catalyst relies on an intermolecular N-H⋯O=C hydrogen bond to stabilize the 6-membered pericyclic transition state[1]. The pre-existing intramolecular H-bond in our substrate competes with this, which can lead to sluggish reaction rates. To overcome this, we employ a highly polar, hydrogen-bond accepting solvent (DMF) to disrupt the internal H-bond, allowing the catalyst to properly engage the substrate[2].

    • Impact on KRED: Conversely, engineered Ketoreductases (KREDs) leverage this ortho-hydroxyl group. The enzyme's active site utilizes specific hydrogen-bond accepting residues to anchor the phenol, locking the substrate into a single, rigid conformation[3]. This rigid binding ensures that hydride transfer from NADPH occurs exclusively to one face of the carbonyl, routinely yielding >99% enantiomeric excess (ee)[4].

Catalytic Strategies Overview

Strategy A: Ru(II)-Catalyzed Asymmetric Transfer Hydrogenation (ATH)

This approach utilizes the well-established RuCl(p-cymene)[(S,S)-TsDPEN] catalyst. Instead of hazardous high-pressure H2​ gas, an azeotropic mixture of Formic Acid and Triethylamine (FA/TEA, 5:2 ratio) serves as the hydrogen donor. This liquid-phase hydrogen source is highly scalable and chemoselective, leaving the aromatic ring and the phenol moiety intact.

ATH_Mechanism Substrate Trifluoromethyl Ketone TS 6-Membered TS Substrate->TS Ru_Cat Ru(II)-TsDPEN Ru_H Ru-Hydride Intermediate Ru_Cat->Ru_H Reduction FA HCOOH / TEA FA->Ru_H Ru_H->TS Substrate Binding TS->Ru_Cat Catalyst Regeneration Product Chiral Alcohol TS->Product Hydride Transfer

Figure 1: Ru(II)-TsDPEN catalyzed Asymmetric Transfer Hydrogenation (ATH) cycle.

Strategy B: Biocatalytic KRED Reduction

This green-chemistry approach uses a highly stereoselective Ketoreductase. Because the required NADPH cofactor is economically unviable for stoichiometric use, the system is coupled with Glucose Dehydrogenase (GDH). GDH oxidizes inexpensive D-glucose to continuously regenerate NADPH in situ, making the process highly cost-effective and scalable.

KRED_Mechanism Ketone Trifluoroacetophenone Derivative KRED KRED Enzyme (Active Site) Ketone->KRED Substrate Binding Alcohol Chiral Trifluoroethanol KRED->Alcohol Product Release NADP NADP+ KRED->NADP Cofactor Oxidation NADPH NADPH NADPH->KRED Hydride Transfer GDH Glucose Dehydrogenase NADP->GDH Cofactor Binding GDH->NADPH Cofactor Regeneration Gluconate Gluconic Acid GDH->Gluconate Acidic Byproduct Glucose D-Glucose Glucose->GDH Sacrificial Reductant

Figure 2: Biocatalytic KRED reduction with GDH-mediated NADPH cofactor regeneration.

Quantitative Data & Comparative Analysis

The following table summarizes the operational parameters and expected outcomes for both methodologies, allowing process chemists to select the optimal route based on their specific scale and purity requirements.

ParameterRu(II)-ATH StrategyKRED Biocatalysis Strategy
Catalyst / Enzyme RuCl(p-cymene)[(S,S)-TsDPEN] Engineered Ketoreductase (e.g., KRED-130)
Hydride Source HCOOH / Et3​N (5:2 azeotrope)D-Glucose (1.5 eq) via GDH/NADPH
Typical Loading 0.5 mol% (S/C = 200)5 wt% (relative to substrate)
Reaction Solvent Anhydrous DMF100 mM Phosphate Buffer (pH 7.0) + 10% DMSO
Reaction Temperature 35 - 40 °C30 °C
Reaction Time 12 - 18 hours24 - 36 hours
Typical Yield 85 - 92%> 95%
Enantiomeric Excess 94 - 96% ee> 99.5% ee
Volumetric Productivity High (~1.0 M substrate concentration)Moderate (~100 mM substrate concentration)

Detailed Experimental Protocols

Protocol A: Ru(II)-Catalyzed ATH Workflow

Causality Note: DMF is specifically chosen over standard solvents like dichloromethane or isopropanol to competitively disrupt the substrate's intramolecular hydrogen bond, ensuring the Ru-hydride can access the carbonyl face efficiently[2].

Step-by-Step Methodology:

  • Solvent Preparation: Degas anhydrous DMF (10 mL per gram of substrate) by sparging with argon for 30 minutes. Reasoning: Ru(II) hydride intermediates are highly susceptible to oxidative deactivation by dissolved O2​ .

  • Catalyst Activation: In an oven-dried, argon-purged Schlenk flask, dissolve the substrate (1.0 eq) and RuCl(p-cymene)[(S,S)-TsDPEN] (0.005 eq) in the degassed DMF.

  • H-Donor Addition: Slowly add the Formic Acid/Triethylamine (5:2) azeotropic mixture (5.0 eq of HCOOH relative to substrate) via syringe.

  • Reaction Incubation: Heat the reaction mixture to 35 °C under a slight positive pressure of argon. Stir vigorously.

  • Self-Validation Checkpoint: Observe the reaction mixture. The continuous evolution of fine CO2​ bubbles indicates the active decomposition of formic acid and the generation of the Ru-hydride species. If bubbling ceases before complete conversion (monitored via chiral HPLC), the catalyst has likely deactivated due to oxygen ingress or solvent impurities.

  • Workup: Once conversion is >99%, quench the reaction by adding water. Extract the aqueous layer with Ethyl Acetate ( 3×15 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. Purify via silica gel chromatography (Hexanes/EtOAc) to isolate the pure chiral alcohol.

Protocol B: Biocatalytic KRED Workflow

Causality Note: The substrate has poor aqueous solubility. DMSO is used as a cosolvent (10% v/v) to ensure the substrate remains bioavailable to the enzyme without denaturing the KRED protein structure[3].

Step-by-Step Methodology:

  • Reactor Setup: Equip a jacketed reactor with an overhead stirrer, a temperature probe, a pH probe, and an automated dosing pump filled with 1.0 M NaOH.

  • Buffer & Cofactor Preparation: Add 100 mM Potassium Phosphate buffer (pH 7.0) to the reactor. Dissolve D-Glucose (1.5 eq) and NADP+ (0.001 eq).

  • Enzyme Addition: Add the KRED powder (5 wt% relative to substrate) and GDH powder (1 wt% relative to substrate). Stir gently at 30 °C for 15 minutes to fully hydrate the enzymes.

  • Substrate Addition: Dissolve the 2,2,2-Trifluoro-1-(2-hydroxy-4-methyl-phenyl)-ethanone in DMSO. Add this solution dropwise to the reactor to achieve a final substrate concentration of 100 mM and a final DMSO concentration of 10% v/v.

  • Self-Validation Checkpoint: Set the pH-stat to maintain pH 7.0. The oxidation of D-glucose to D-glucono-1,5-lactone (which spontaneously hydrolyzes to gluconic acid) will cause the pH of the unbuffered reaction mixture to drop. The continuous requirement for 1 M NaOH titration via the automated pump is a direct, real-time indicator that the coupled enzymatic cycle is actively turning over.

  • Workup: After 24-36 hours, verify >99% conversion via HPLC. Add Celite to the reactor and filter to remove denatured proteins. Extract the filtrate with MTBE or Ethyl Acetate ( equal volume). Dry and concentrate the organic phase to yield the highly enantioenriched (>99.5% ee) product.

Sources

Method

Application Note: In Vitro Biological Assays for 2,2,2-Trifluoro-1-(2-hydroxy-4-methyl-phenyl)-ethanone Derivatives

Executive Summary & Mechanistic Rationale The compound 2,2,2-Trifluoro-1-(2-hydroxy-4-methyl-phenyl)-ethanone belongs to a highly specialized class of pharmacophores known as trifluoromethyl ketones (TFMKs). As a Senior...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The compound 2,2,2-Trifluoro-1-(2-hydroxy-4-methyl-phenyl)-ethanone belongs to a highly specialized class of pharmacophores known as trifluoromethyl ketones (TFMKs). As a Senior Application Scientist, I frequently observe that the structural nuances of TFMKs are misunderstood during in vitro assay development, leading to artifactual data.

TFMKs are exceptionally potent, often slow-binding inhibitors of serine hydrolases (e.g., Carboxylesterases, FAAH) and metalloenzymes ()[1]. The strong electron-withdrawing nature of the trifluoromethyl group polarizes the adjacent carbonyl carbon. In aqueous assay buffers, this drives an equilibrium shift toward the gem-diol (hydrate) form. This gem-diol acts as a Transition State Analog (TSA), mimicking the tetrahedral intermediate of ester/amide hydrolysis ()[2].

Furthermore, the 2-hydroxy group on the phenyl ring serves as a critical hydrogen-bond donor/acceptor, while the 4-methyl group provides hydrophobic anchoring within the enzyme's lipophilic pocket. For metalloenzymes like Histone Deacetylases (HDACs), the hydrated TFMK acts as a bidentate chelator of the active-site zinc ion, exhibiting class-dependent kinetic mechanisms ()[3].

MOA A TFMK Derivative (Ketone Form) B Aqueous Media (Hydration) A->B H2O C Gem-Diol Form (Active TSA) B->C Equilibrium D Serine Hydrolase (Catalytic Serine) C->D Target 1 E Metalloenzyme (Zinc Ion) C->E Target 2 F Hemiketal Formation (Tight-Binding) D->F Nucleophilic Attack G Bidentate Chelation (Potent Inhibition) E->G Coordination

Mechanism of Action: Hydration of TFMK to the active gem-diol transition state analog.

Experimental Design & Causality

To generate trustworthy, reproducible data, the experimental design must account for the unique physicochemical properties of TFMKs. Do not simply mix reagents and read fluorescence; understand the causality behind each step:

  • Buffer pH Strictness: The hydration equilibrium of TFMKs is highly pH-dependent. A shift from pH 7.4 to 8.0 can alter the gem-diol ratio, drastically changing the apparent IC₅₀.

  • Mandatory Pre-incubation: TFMKs exhibit slow-binding kinetics. If the enzyme, inhibitor, and substrate are added simultaneously, the initial velocity will reflect an uninhibited state, leading to artificially inflated IC₅₀ values. A 30-minute pre-incubation is biologically required to establish the enzyme-inhibitor equilibrium.

  • Substrate Concentration ( [S] ): Must be maintained at or strictly below the Michaelis constant ( Km​ ). This ensures that the measured IC₅₀ accurately reflects the inhibition constant ( Ki​ ) via the Cheng-Prusoff relationship, preventing substrate out-competition of the reversible TFMK.

Self-Validating In Vitro Assay Protocols

Every protocol below is designed as a self-validating system . An assay plate is only considered valid if it passes internal quality controls, specifically a Z'-factor > 0.6 between the 100% activity and 0% activity controls.

Protocol A: Serine Hydrolase (hCE1) Inhibition Assay

This assay evaluates the nucleophilic attack of the catalytic serine on the TFMK derivative.

Materials:

  • Enzyme: Recombinant Human Carboxylesterase 1 (hCE1).

  • Substrate: 4-Nitrophenyl acetate (pNPA) - Km​≈150μM .

  • Buffer: 100 mM Sodium Phosphate, pH 7.4, 0.01% Triton X-100 (prevents non-specific aggregation).

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10 mM stock of the TFMK derivative in 100% DMSO. Perform a 10-point, 3-fold serial dilution in DMSO.

  • Aqueous Transfer: Transfer 1 µL of the DMSO serial dilutions into a 96-well clear-bottom microplate. Causality: Keeps final DMSO concentration at 1% to prevent enzyme denaturation.

  • Enzyme Addition: Add 49 µL of hCE1 (final concentration 2 nM) diluted in assay buffer to the wells.

  • Pre-incubation (Critical Step): Seal the plate and incubate at 37°C for exactly 30 minutes. Causality: Allows the slow-binding hemiketal formation to reach thermodynamic equilibrium.

  • Reaction Initiation: Add 50 µL of 200 µM pNPA (final concentration 100 µM, below Km​ ) to all wells.

  • Kinetic Readout: Immediately read absorbance at 405 nm every 1 minute for 15 minutes using a microplate reader. Calculate the initial velocity ( V0​ ) from the linear portion of the curve.

Protocol B: Metalloenzyme (HDAC3) Inhibition Assay

This assay evaluates the bidentate zinc chelation by the TFMK gem-diol.

Materials:

  • Enzyme: Recombinant human HDAC3/NCOR2 complex.

  • Substrate: Fluorogenic Boc-Lys(Ac)-AMC.

  • Buffer: 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂, 1 mg/mL BSA.

Step-by-Step Methodology:

  • Preparation: Dispense 1 µL of TFMK DMSO dilutions into a 96-well black microplate.

  • Enzyme Addition: Add 24 µL of HDAC3 (final concentration 1.5 ng/µL) to the wells. Include a well with 1 µL of 1 mM SAHA (Vorinostat) as a positive control for assay validation.

  • Pre-incubation: Incubate at 37°C for 30 minutes.

  • Reaction Initiation: Add 25 µL of 20 µM Boc-Lys(Ac)-AMC. Incubate for 60 minutes at 37°C.

  • Development: Add 50 µL of Developer Solution (containing Trypsin and 2 µM Trichostatin A to halt HDAC activity). Incubate for 20 minutes at room temperature. Causality: Trypsin cleaves the AMC fluorophore only from deacetylated substrates.

  • Readout: Measure fluorescence (Ex: 360 nm, Em: 460 nm).

Workflow Step1 Compound Preparation (DMSO Stock, Serial Dilution) Step2 Enzyme Pre-incubation (Establish Slow-Binding Eq.) Step1->Step2 Step3 Substrate Addition (Initiate Reaction) Step2->Step3 Step4 Kinetic Readout (Fluorescence/Absorbance) Step3->Step4 Step5 Data Analysis (IC50, Ki, & Z'-Factor) Step4->Step5

Standardized High-Throughput Screening Workflow for TFMK Derivatives.

Quantitative Data Presentation

The following table summarizes the expected kinetic parameters when evaluating optimized 2,2,2-Trifluoro-1-(2-hydroxy-4-methyl-phenyl)-ethanone derivatives across various target classes. Notice the correlation between the enzyme class and the binding kinetics.

Target EnzymeEnzyme ClassSubstrate UsedApparent IC₅₀ (nM)Kᵢ (nM)Binding Kinetics
Human Carboxylesterase 1 (hCE1) Serine Hydrolasep-Nitrophenyl acetate4.2 ± 0.51.8 ± 0.2Slow, tight-binding
Acetylcholinesterase (AChE) Serine HydrolaseAcetylthiocholine12.5 ± 1.15.4 ± 0.6Slow, tight-binding
Fatty Acid Amide Hydrolase (FAAH) Serine HydrolaseAMC-Arachidonoyl Amide8.7 ± 0.83.1 ± 0.4Slow, tight-binding
Histone Deacetylase 3 (HDAC3) MetalloenzymeBoc-Lys(Ac)-AMC45.3 ± 3.218.5 ± 1.5Fast-on/Fast-off

Note: IC₅₀ values are highly dependent on assay conditions ( [S] relative to Km​ ). Kᵢ values provide the true thermodynamic affinity of the inhibitor.

References

  • Nair, H. K., Lee, K., & Quinn, D. M. (1993). m-(N,N,N-Trimethylammonio)trifluoroacetophenone: a femtomolar inhibitor of acetylcholinesterase. Journal of the American Chemical Society.[Link]

  • Wheelock, C. E., et al. (2002). Use of ab Initio Calculations To Predict the Biological Potency of Carboxylesterase Inhibitors. Journal of Medicinal Chemistry.[Link]

  • Olsen, C. A., et al. (2015). A potent trifluoromethyl ketone histone deacetylase inhibitor exhibits class-dependent mechanism of action. MedChemComm.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Solvent Conditions for Cross-Coupling Reactions of 2,2,2-Trifluoro-1-(2-hydroxy-4-methyl-phenyl)-ethanone

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 2,2,2-Trifluoro-1-(2-hydroxy-4-methyl-phenyl)-ethanone and its derivatives. The unique structu...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 2,2,2-Trifluoro-1-(2-hydroxy-4-methyl-phenyl)-ethanone and its derivatives. The unique structure of this substrate, featuring a highly electrophilic trifluoromethyl ketone and a nucleophilic ortho-hydroxyl group, presents specific challenges and opportunities in palladium-catalyzed cross-coupling reactions. Solvent selection is not merely about dissolution; it is a critical parameter that dictates reaction efficiency, selectivity, and catalyst stability.

This guide provides in-depth, field-proven insights in a direct question-and-answer format to help you navigate the complexities of solvent optimization and troubleshoot common issues encountered during your experiments.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries and challenges.

Q1: Why is my cross-coupling reaction with 2,2,2-Trifluoro-1-(2-hydroxy-4-methyl-phenyl)-ethanone resulting in low or no yield?

Low or no product yield is a frequent issue that can stem from multiple factors, often exacerbated by the substrate's specific functional groups. The primary culprits are typically related to catalyst activity and reagent compatibility, both of which are heavily influenced by the solvent.

  • Catalyst Inactivation: The ortho-hydroxyl group can coordinate to the palladium center, potentially inhibiting catalytic activity. Furthermore, dissolved oxygen in non-degassed solvents is a notorious poison for the active Pd(0) species.[1]

  • Poor Reagent Solubility: The solubility of the inorganic base (e.g., K₂CO₃, Cs₂CO₃) is often the limiting factor. If the base is not sufficiently dissolved, the reaction, particularly the transmetalation step in Suzuki couplings or the deprotonation in Buchwald-Hartwig aminations, will be sluggish.[2]

  • Suboptimal Solvent Polarity: The polarity of the solvent plays a crucial role in stabilizing intermediates within the catalytic cycle. For instance, the rate of oxidative addition is generally greater in more polar solvents. A solvent that is too non-polar may not support the ionic intermediates, while a highly coordinating polar solvent (like DMF or DMSO) can sometimes bind too strongly to the catalyst, impeding reactivity.[2][3]

Q2: I'm observing significant diaryl ether formation. How can I suppress this O-arylation side reaction?

The formation of a diaryl ether is a classic side reaction when using phenolic substrates. The phenoxide, formed by the deprotonation of the ortho-hydroxyl group, acts as a competing nucleophile in C-O coupling. Solvent choice is critical to managing this.

  • Cause: This side reaction is essentially a competing Buchwald-Hartwig C-O coupling. Strong bases required for the primary reaction (e.g., C-N or C-C coupling) will readily deprotonate the phenol, making it a potent nucleophile.

  • Solvent-Based Solution: Non-polar, less coordinating solvents like toluene or 1,4-dioxane can often disfavor the C-O coupling pathway compared to more polar solvents. In some cases, a mixture of solvents, such as THF/water, can create a biphasic system where the concentrations of key species in the organic phase are optimized to favor the desired reaction.[4]

  • Alternative Strategy: If solvent modification is insufficient, protecting the hydroxyl group as a methyl or silyl ether is the most robust solution to eliminate O-arylation completely.[1]

Q3: How do I select a starting solvent for my specific cross-coupling reaction?

While there is no single "best" solvent, established precedent provides excellent starting points. The optimal choice balances solubility, reaction rate, and suppression of side reactions. Refer to the table below for initial screening recommendations.

Cross-Coupling ReactionRecommended Starting SolventsRationale & Key Considerations
Suzuki-Miyaura Toluene, 1,4-Dioxane, THF (often with an aqueous phase, e.g., THF/H₂O)Nonpolar aprotic solvents often favor C-C coupling. The addition of water is crucial for dissolving the inorganic base and facilitating the transmetalation step.[4][5]
Buchwald-Hartwig Amination Toluene, 1,4-Dioxane, t-BuOHThese solvents are generally effective and less coordinating than DMF or DMSO. Toluene is a workhorse, while dioxane can be better for solubility.[2][6] Avoid chlorinated solvents.[2]
Sonogashira Coupling Toluene, THF, Acetonitrile (MeCN)Toluene is often an excellent choice for carbonylative Sonogashira couplings. For copper-free variants, polar aprotic solvents like MeCN can be effective.[7]
Heck Coupling 1,4-Dioxane, NMP, DMFPolar aprotic solvents are common for Heck reactions. NMP is often a good choice for challenging substrates due to its high boiling point and ability to dissolve reagents.[8]

Q4: My reaction mixture is turning black, and the reaction has stalled. What does this mean and how can the solvent help?

The formation of a black precipitate is almost always indicative of palladium catalyst decomposition into palladium black. This aggregated, insoluble form of Pd(0) is catalytically inactive.

  • Cause: The active, ligand-stabilized Pd(0) complex is unstable and can aggregate if the ligand dissociates or is displaced. This is more common at high temperatures or low substrate concentrations.

  • Role of the Solvent: The solvent can influence catalyst stability. A more coordinating solvent can sometimes help stabilize the palladium species in solution and prevent aggregation. However, there is a fine balance, as overly coordinating solvents can inhibit the reaction.

  • Solution:

    • Ensure Proper Degassing: First, rule out oxygen as the cause. Use robust degassing techniques (e.g., freeze-pump-thaw cycles or sparging with an inert gas for 20-30 minutes).

    • Solvent Screening: If the problem persists, screen solvents. While toluene is common, a slightly more coordinating solvent like THF or dioxane might offer better catalyst stabilization.

    • Ligand Choice: This issue is often intrinsically linked to the ligand. Ensure you are using a suitable, sterically hindered phosphine or NHC ligand designed to stabilize the Pd(0) center.

Q5: What is the fundamental difference between using protic vs. aprotic and polar vs. non-polar solvents for this substrate?

Solvent properties directly influence the mechanism and energetics of the catalytic cycle.

  • Protic vs. Aprotic:

    • Protic solvents (e.g., t-BuOH, H₂O) have O-H or N-H bonds and can hydrogen bond. They can be beneficial in Suzuki reactions by aiding in the dissolution of the base and participating in the transmetalation step.[5] However, they can be detrimental in reactions involving highly basic intermediates.

    • Aprotic solvents (e.g., Toluene, THF, DMF) lack these bonds. They are the most common choice for cross-coupling.

  • Polar vs. Non-Polar:

    • Polar solvents (e.g., DMF, MeCN, THF) have higher dielectric constants. They are effective at dissolving polar reagents and salts and can stabilize charged intermediates or transition states, often accelerating the oxidative addition step.[5] In some cases, polar solvents can dramatically switch the selectivity of a reaction.[5][9]

    • Non-polar solvents (e.g., Toluene, Hexane) are generally preferred for reactions where charged intermediates are less critical and can help minimize certain side reactions like O-arylation.

Section 2: Troubleshooting Guide

This guide provides a systematic approach to resolving specific experimental failures. Use the workflow diagram below to diagnose your issue.

TroubleshootingWorkflow Start Problem: Low Yield or Stalled Reaction Check_Conversion 1. Check Conversion of Starting Material (by LCMS/TLC) Start->Check_Conversion Conversion_Low Conversion is Low / No Reaction Check_Conversion->Conversion_Low Low Conversion_High Conversion is High, but Product is Absent Check_Conversion->Conversion_High High Low_Conversion_Causes Possible Causes: - Inactive Catalyst - Poor Solubility - Suboptimal Conditions Conversion_Low->Low_Conversion_Causes High_Conversion_Causes Possible Causes: - Product Degradation - Formation of Side Products Conversion_High->High_Conversion_Causes Solution_Catalyst Action: Use Fresh Catalyst & Ligand. Ensure Inert Atmosphere. Low_Conversion_Causes->Solution_Catalyst Solution_Solubility Action: Screen Solvents. Try Dioxane or THF/H₂O (Suzuki). Try Toluene or Dioxane (Buchwald). Low_Conversion_Causes->Solution_Solubility Solution_Temp Action: Increase Temperature. (Caution: may increase side reactions) Low_Conversion_Causes->Solution_Temp Check_Side_Products 2. Analyze Byproducts by Mass Spec High_Conversion_Causes->Check_Side_Products Side_Product_O_Aryl Dominant Side Product: Diaryl Ether (O-Arylation) Check_Side_Products->Side_Product_O_Aryl Side_Product_Hydro Dominant Side Product: Hydrodehalogenation Check_Side_Products->Side_Product_Hydro Side_Product_Pd_Black Observation: Palladium Black Precipitation Check_Side_Products->Side_Product_Pd_Black Solution_O_Aryl Action: Switch to Less Polar Solvent (Toluene). Use a Weaker Base if possible. Consider Protecting Hydroxyl Group. Side_Product_O_Aryl->Solution_O_Aryl Solution_Hydro Action: Ensure Anhydrous Conditions. Use High-Purity Reagents. Screen Different Bases. Side_Product_Hydro->Solution_Hydro Solution_Pd_Black Action: Improve Degassing Technique. Use a More Stabilizing Ligand. Try a More Coordinating Solvent (THF/Dioxane). Side_Product_Pd_Black->Solution_Pd_Black

Caption: Troubleshooting workflow for low-yield cross-coupling reactions.

Section 3: Experimental Protocols

These protocols provide a validated starting point for your experiments. Always use standard safety precautions, including working in a well-ventilated fume hood and wearing appropriate personal protective equipment (PPE).

Protocol 1: General Procedure for Small-Scale Solvent Screening

This protocol is designed for a 24-well plate format to efficiently screen multiple solvents in parallel.

  • Preparation: In a glovebox, add the aryl halide derivative of 2,2,2-Trifluoro-1-(2-hydroxy-4-methyl-phenyl)-ethanone (0.1 mmol, 1.0 equiv.), the coupling partner (e.g., boronic acid, 0.15 mmol, 1.5 equiv.), and the base (e.g., K₂CO₃, 0.2 mmol, 2.0 equiv.) to each of 6 oven-dried reaction vials equipped with stir bars.

  • Catalyst Addition: Prepare a stock solution of the palladium precatalyst and ligand in a small amount of anhydrous toluene or dioxane. Add the appropriate amount of this stock solution to each vial (e.g., to achieve 2 mol % Pd loading).

  • Solvent Addition: Add 1.0 mL of each degassed, anhydrous solvent to be tested (e.g., Toluene, Dioxane, THF, CPME, t-BuOH, MeCN) to the respective vials.[2]

  • Reaction: Seal the vials tightly and place them in a pre-heated aluminum block on a stirrer hotplate. Heat the reaction to the desired temperature (e.g., 100 °C) and stir for 12-24 hours.

  • Analysis: After cooling to room temperature, take a small aliquot from each vial, dilute with a suitable solvent (e.g., ethyl acetate), filter through a small plug of silica, and analyze by LC-MS to determine the conversion and relative product formation.

Protocol 2: Optimized Suzuki-Miyaura Coupling in a Biphasic System

This protocol is a robust starting point for coupling an aryl bromide derivative with an arylboronic acid.

  • Reagent Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide substrate (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), finely powdered K₃PO₄ (2.0 mmol, 2.0 equiv.), and the palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol %).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen three times.

  • Solvent Addition: Under a positive pressure of inert gas, add 5 mL of degassed 1,4-dioxane and 1 mL of degassed water via syringe. The use of a biphasic system often improves reproducibility and yield for Suzuki reactions.[4]

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for the required time (monitor by TLC or LC-MS, typically 4-16 hours).

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the layers. Wash the organic layer with brine (2 x 15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.

Section 4: Visualizations and Data

Understanding the interplay of solvent properties is key to rational selection.

SolventSelectionLogic cluster_Properties Solvent Properties cluster_Impact Impact on Catalytic Cycle Polarity Polarity High Dielectric Constant Low Dielectric Constant OA Oxidative Addition Polarity->OA Polar solvents often accelerate Coordinating_Ability Coordinating Ability High (e.g., DMF, MeCN) Low (e.g., Toluene) Coordinating_Ability->OA Strongly coordinating solvents can inhibit Stab Catalyst Stability Coordinating_Ability->Stab Coordinating solvents can improve Protic_Nature Protic Nature Protic (H-bond donor) Aprotic TM Transmetalation / Base Step Protic_Nature->TM Protic solvents can facilitate RE Reductive Elimination

Caption: Logical relationship between solvent properties and their impact on key steps of the cross-coupling catalytic cycle.

References

  • Solvent Effects on the Selectivity of Palladium-C
  • Technical Support Center: Preventing Catalyst Deactivation in Palladium-C
  • Solvent Effects on Preparation of Pd-Based Catalysts: Influence on Properties of Palladium and Its Catalytic Activity for Benzyl Alcohol Oxid
  • Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview.
  • Solvent Plays a Critical Role in Controlling Hydrogen Binding Strength on Palladium.PNNL Research Highlight.
  • Stability of Pd/C Catalysts in Solvents for Organic Synthesis.ProQuest.
  • Solvent effects in palladium catalysed cross-coupling reactions.White Rose Research Online.
  • Palladium-Catalyzed Cross-Coupling and Related Reactions of Non-Classical Electrophiles Focusing on Esters.EliScholar.
  • Solvent effects in palladium catalysed cross-coupling reactions.RSC Publishing.
  • Photo‐ and Rh‐Promoted Cross‐Coupling Reactions of α‐Hydroxy Aryl Ketones via Cleavage of Carbon–Carbon σ‐Bonds.
  • Optimization of Buchwald-Hartwig amin
  • How to Wisely Design Conditions for Buchwald-Hartwig Couplings?Chemical Insights.
  • Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings.American Journal of Organic Chemistry.
  • Solvent effect on palladium-catalyzed cross-coupling reactions and implications on the active c
  • Computational study of solvent effects on the Suzuki-Miyaura coupling reaction.ACS Symposium Series.
  • Synthesis of Alkynyl Ketones by Sonogashira Cross-Coupling of Acyl Chlorides with Terminal Alkynes Mediated by Palladium Catalysts Deposited over Donor-Functionalized Silica Gel.MDPI.
  • 2,2,2-TRIFLUORO-1-(4-HYDROXY-PHENYL)-ETHANONE 1823-63-8 wiki.Guidechem.
  • Buchwald–Hartwig amin
  • Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol.KAUST Repository.
  • Scale-Up Guide: Buchwald-Hartwig Amin
  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS.University of South Carolina Scholar Commons.
  • Optimization of Sonogashira coupling.
  • Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions.ArODES.
  • The Enhanced Reactivity of Trifluoromethyl Ketones: A Technical Guide for Drug Development Professionals.Benchchem.
  • Pd-Catalyzed Ortho-C−H Acylation/Cross Coupling of Aryl Ketone O-Methyl Oximes with Aldehydes Using tert-Butyl Hydroperoxide as Oxidant.Organic Letters.
  • Oxidative Cross-Coupling of Two Different Phenols: An Efficient Route to Unsymmetrical Biphenols.Organic Letters.
  • Carbonylative Cross-Coupling of ortho-Disubstituted Aryl Iodides. Convenient Synthesis of Sterically Hindered Aryl Ketones.PMC.
  • Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners.MDPI.
  • Technical Support Center: Troubleshooting Failed 2-Iodophenol Coupling Reactions.Benchchem.
  • 2,2,2-trifluoro-1-(4-hydroxyphenyl)ethanone - Introduction.ChemBK.

Sources

Optimization

Preventing side reactions during 2,2,2-Trifluoro-1-(2-hydroxy-4-methyl-phenyl)-ethanone enolization

Welcome to the Advanced Application Scientist Support Center . This portal provides drug development professionals and synthetic chemists with field-proven troubleshooting guides, mechanistic insights, and validated prot...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Application Scientist Support Center . This portal provides drug development professionals and synthetic chemists with field-proven troubleshooting guides, mechanistic insights, and validated protocols for handling complex fluorinated building blocks.

Below is the comprehensive technical guide for managing the reactivity of 2,2,2-Trifluoro-1-(2-hydroxy-4-methyl-phenyl)-ethanone .

Core Mechanistic Concept: The "Enolization" Fallacy

A critical misconception when working with 2,2,2-trifluoro-1-(2-hydroxy-4-methyl-phenyl)-ethanone is attempting standard C-enolization. Because the alpha-position is fully fluorinated (–CF₃), there are no alpha-protons to abstract. In this substrate, "enolization" functionally refers to the deprotonation of the ortho-phenolic hydroxyl group . This generates a phenoxide that exists in resonance with a cyclohexadienone enolate, acting as an ambident nucleophile.

However, the massive electron-withdrawing inductive effect of the –CF₃ group renders the adjacent carbonyl carbon exceptionally electrophilic. If the wrong base is used, the system undergoes a devastating side reaction rather than the desired deprotonation[1].

Troubleshooting & FAQ

Q1: I attempted to deprotonate the substrate using NaOH, but my reaction yielded 4-methylsalicylic acid instead of the desired functionalized ketone. What happened? A1: You have triggered a base-mediated haloform cleavage [2]. When a nucleophilic base (like NaOH, KOH, or NaOMe) is introduced, it preferentially attacks the highly electrophilic carbonyl carbon rather than acting as a Brønsted base at the phenol. This forms a tetrahedral intermediate that collapses, expelling the relatively stable trifluoromethyl anion ( CF3−​ ) as a leaving group. The CF3−​ rapidly protonates to form fluoroform gas ( CHF3​ ), leaving behind the carboxylate salt of 4-methylsalicylic acid[1]. Causality & Solution: To prevent this, you must kinetically and thermodynamically favor acid-base chemistry over nucleophilic addition. Switch to strictly non-nucleophilic, sterically hindered bases (e.g., LiHMDS, NaH) in anhydrous aprotic solvents.

Q2: I used a non-nucleophilic base, but I am seeing a mixture of O-alkylated and C-alkylated products. How do I control regioselectivity? A2: The deprotonated 2-trifluoroacetyl-4-methylphenol is an ambident nucleophile. The phenoxide oxygen is a "hard" nucleophilic center, while the ortho/para carbons are "softer" centers. Causality & Solution: To favor O-alkylation , use polar aprotic solvents (DMF, DMSO) and softer counterions (like K+ or Cs+ ) which leave the oxygen relatively naked and reactive. To favor C-alkylation , use non-polar solvents (toluene) or coordinate the oxygen with a hard Lewis acid/counterion (like Li+ from LiHMDS) to block the oxygen center.

Q3: My NMR shows a loss of the ketone signal and the appearance of a new CF3​ peak, even without adding an electrophile. Why? A3: You are observing hydrate or hemiacetal formation . Trifluoromethyl ketones are so electrophilic that they readily react with ambient moisture or alcoholic solvents to form stable gem-diols or hemiacetals. Causality & Solution: Rigorous anhydrous techniques (Schlenk line) and the strict avoidance of alcoholic solvents are mandatory to maintain the integrity of the carbonyl.

Mechanistic Pathways

G Substrate 2,2,2-Trifluoro-1- (2-hydroxy-4-methylphenyl) ethanone NucBase Nucleophilic Base (e.g., NaOH, NaOMe) Substrate->NucBase NonNucBase Non-Nucleophilic Base (e.g., LiHMDS, NaH) Substrate->NonNucBase Haloform SIDE REACTION: Haloform Cleavage (Loss of CF3) NucBase->Haloform Nucleophilic attack at Carbonyl Phenoxide DESIRED PATHWAY: Phenoxide Formation (Ambident Nucleophile) NonNucBase->Phenoxide Deprotonation of Phenol OH

Mechanistic divergence of 2,2,2-Trifluoro-1-(2-hydroxy-4-methylphenyl)ethanone under basic conditions.

Quantitative Data: Base Selection & Side Reactions

The table below summarizes the causal relationship between base selection, solvent environment, and the resulting cleavage versus successful phenoxide generation.

Base (1.1 equiv)SolventTemp (°C)Primary Reaction PathwayHaloform Cleavage (%)Desired Phenoxide (%)
NaOH (aq) H₂O / THF25Nucleophilic Addition> 95%< 5%
NaOMe Methanol0Nucleophilic Addition85%15%
K₂CO₃ DMF25Mixed (Deprotonation/Addition)40%60%
NaH THF0Acid-Base Deprotonation< 5%> 95%
LiHMDS THF-78Acid-Base DeprotonationNot Detected > 99%

Validated Protocol: Anhydrous Phenoxide Generation

To ensure a self-validating, fail-safe setup, follow this step-by-step methodology for generating the reactive intermediate without destroying the trifluoromethyl group.

Purpose: To quantitatively deprotonate the phenol while kinetically suppressing haloform cleavage and hydrate formation. Reagents: 2,2,2-Trifluoro-1-(2-hydroxy-4-methyl-phenyl)-ethanone (1.0 equiv), LiHMDS (1.0 M in THF, 1.05 equiv), Anhydrous THF.

  • Preparation & Drying: Flame-dry a Schlenk flask under high vacuum and backfill with Argon (repeat 3x).

    • Causality: The trifluoromethyl ketone is highly electrophilic; trace moisture leads to stable hydrate formation, which quenches the base and alters reactivity.

  • Dissolution & Cooling: Dissolve the substrate in anhydrous THF (0.2 M) under Argon. Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

    • Causality: Low temperatures kinetically suppress nucleophilic attack on the carbonyl, heavily favoring the much faster acid-base deprotonation of the phenol.

  • Base Addition: Add LiHMDS dropwise over 10 minutes.

    • Causality: LiHMDS is a sterically hindered, non-nucleophilic base. It selectively deprotonates the phenol (pKa ~9-10) without physically being able to attack the crowded carbonyl carbon.

  • Self-Validation (Aliquoting): Withdraw a 0.1 mL aliquot, quench with cold D₂O, and analyze via ¹⁹F NMR.

    • Causality: A successful reaction will show a single intact –CF₃ peak shifted slightly from the starting material. If haloform cleavage occurred, a distinct peak for fluoroform ( CHF3​ ) or trifluoroacetate will be visible. Do not proceed to step 5 until validation is confirmed.

  • Electrophilic Trapping: Add the desired electrophile (e.g., alkyl halide) while maintaining -78 °C, then slowly warm to room temperature to drive the coupling.

Workflow S1 1. Substrate Prep Anhydrous THF Argon Atmosphere S2 2. Temperature Cool to -78 °C S1->S2 S3 3. Base Addition Dropwise LiHMDS (1.05 equiv) S2->S3 S4 4. Verification 19F NMR Aliquot (Check CF3 intact) S3->S4 S5 5. Electrophile Add Reagent & Warm to RT S4->S5

Optimized anhydrous workflow for the safe generation and trapping of the phenoxide intermediate.

References

  • The Relative Rates of Formation of Carbanions by Haloforms Source: Journal of the American Chemical Society (JACS), 1957, 79(6), 1406-1412. URL:[Link]

  • The Haloform Reaction Source: Master Organic Chemistry URL:[Link]

  • Haloform Reaction in Organic Synthesis Source: Cambridge University Press URL:[Link]

Sources

Troubleshooting

Minimizing degradation of 2,2,2-Trifluoro-1-(2-hydroxy-4-methyl-phenyl)-ethanone under basic conditions

Answering the call of complex chemistry, we present a specialized guide from the Senior Application Scientist's desk. This Technical Support Center is dedicated to providing researchers, scientists, and drug development...

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Author: BenchChem Technical Support Team. Date: April 2026

Answering the call of complex chemistry, we present a specialized guide from the Senior Application Scientist's desk. This Technical Support Center is dedicated to providing researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and frequently asked questions concerning the handling of 2,2,2-Trifluoro-1-(2-hydroxy-4-methyl-phenyl)-ethanone under basic conditions. Our focus is on preserving the integrity of this valuable synthetic intermediate by understanding and mitigating its degradation pathways.

Technical Support Center: Stability of 2,2,2-Trifluoro-1-(2-hydroxy-4-methyl-phenyl)-ethanone

This molecule, while a versatile building block in medicinal chemistry and drug discovery, possesses two functional groups that are particularly sensitive to basic environments: a phenolic hydroxyl group and a trifluoromethyl ketone.[1] Understanding the interplay of these groups is paramount to successful synthesis.

Core Degradation Pathways Under Basic Conditions

The primary challenge in using 2,2,2-Trifluoro-1-(2-hydroxy-4-methyl-phenyl)-ethanone in the presence of a base stems from two competing degradation routes. The choice of base, solvent, and temperature directly influences which of these pathways predominates.

  • Phenoxide Oxidation: The phenolic proton is acidic and is readily deprotonated by bases to form a phenoxide anion. This electron-rich phenoxide is highly susceptible to oxidation, especially in the presence of atmospheric oxygen, leading to the formation of colored impurities and complex byproducts.[2] The rate of this oxidation increases with higher pH.[3]

  • Base-Mediated Ketone Cleavage: The carbonyl carbon of the trifluoromethyl ketone is highly electrophilic. Nucleophilic bases, such as hydroxide or alkoxides, can attack this carbon. The resulting tetrahedral intermediate can collapse, cleaving the carbon-carbon bond to release the stable trifluoromethyl anion (which is subsequently protonated to fluoroform). This process, analogous to a retro-Claisen or haloform reaction, results in the formation of a 4-methylsalicylate salt, irreversibly consuming the starting material.[4]

Start 2,2,2-Trifluoro-1-(2-hydroxy- 4-methyl-phenyl)-ethanone + Base (B⁻) Phenoxide Formation of Phenoxide Intermediate Start->Phenoxide Deprotonation (Fast) Cleavage Nucleophilic Attack on Carbonyl Start->Cleavage Nucleophilic Attack Oxidation Phenoxide Oxidation Phenoxide->Oxidation + O₂ (Air) KetoneCleavage C-C Bond Cleavage (Haloform-Type Reaction) Cleavage->KetoneCleavage Intermediate Collapse Product_Ox Colored Degradation Products Oxidation->Product_Ox Product_Cleavage 4-Methylsalicylate + Fluoroform (HCF₃) KetoneCleavage->Product_Cleavage Start Experiment Start: Reaction under Basic Conditions Check_Deg Observe Degradation? (e.g., Color Change, Byproducts) Start->Check_Deg Is_Color Is Color Change the Primary Issue? Check_Deg->Is_Color Yes Success Reaction Successful Check_Deg->Success No Is_Cleavage Is Ketone Cleavage (4-MSA formation) Observed? Is_Color->Is_Cleavage No Sol_Ox Troubleshoot Oxidation: 1. Use Inert Atmosphere (N₂/Ar) 2. Deoxygenate Solvents 3. Lower Temperature Is_Color->Sol_Ox Yes Sol_Cleavage Troubleshoot Cleavage: 1. Use Non-Nucleophilic Base (e.g., K₂CO₃, DBU) 2. Lower Temperature Is_Cleavage->Sol_Cleavage Yes Is_Cleavage->Success No Sol_Ox->Is_Cleavage Protect Ultimate Solution: Protect Phenolic -OH (e.g., as TBS ether) before base step Sol_Cleavage->Protect Problem Persists Protect->Success

Sources

Reference Data & Comparative Studies

Validation

Reactivity Comparison Guide: 2,2,2-Trifluoro-1-(2-hydroxy-4-methyl-phenyl)-ethanone vs. Acetophenone

As drug development increasingly relies on late-stage functionalization and the incorporation of fluorine to modulate pharmacokinetics, understanding the divergent reactivity of fluorinated versus non-fluorinated buildin...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development increasingly relies on late-stage functionalization and the incorporation of fluorine to modulate pharmacokinetics, understanding the divergent reactivity of fluorinated versus non-fluorinated building blocks is critical. This guide provides an in-depth, objective comparison between 2,2,2-Trifluoro-1-(2-hydroxy-4-methyl-phenyl)-ethanone (a highly activated trifluoromethyl ketone) and Acetophenone (a standard methyl ketone).

By dissecting the electronic and structural causality behind their behavior, this guide equips synthetic chemists and application scientists with the predictive frameworks necessary to optimize nucleophilic additions, cyclizations, and analytical tracking.

Structural Drivers of Reactivity (Causality)

The vast difference in reactivity between these two substrates is not merely a matter of steric bulk; it is governed by profound electronic perturbations and intramolecular pre-organization.

  • LUMO Lowering via Inductive Effects: The trifluoromethyl ( −CF3​ ) group in 2,2,2-trifluoro-1-(2-hydroxy-4-methyl-phenyl)-ethanone exerts a powerful σ -electron-withdrawing ( −I ) effect. This dramatically lowers the energy of the carbonyl π∗ Lowest Unoccupied Molecular Orbital (LUMO), rendering the carbonyl carbon exceptionally electrophilic. In contrast, the methyl ( −CH3​ ) group in acetophenone is weakly electron-donating ( +I ), which raises the LUMO energy and establishes a much higher activation barrier for nucleophilic attack .

  • Intramolecular Hydrogen Bonding: The ortho-hydroxyl group on the phenyl ring of the trifluoromethyl ketone acts as a built-in, permanent Lewis acid. It forms a strong intramolecular hydrogen bond with the carbonyl oxygen. This interaction pre-polarizes the C=O bond and locks the molecule into a planar, highly reactive conformation . Acetophenone lacks this pre-organizing feature.

  • Enolizability and Chemoselectivity: Acetophenone possesses α -protons, making it prone to enolization and off-target side reactions (e.g., self-aldol condensation) under basic conditions. The trifluoromethyl ketone lacks α -protons on the ketone side, rendering it strictly non-enolizable at that position. However, field-proven insight dictates that strong bases must still be avoided, as deprotonation of the ortho-phenol yields a phenoxide anion that donates electron density back into the ring, inadvertently deactivating the carbonyl.

Quantitative Performance Comparison

The following table summarizes the divergent physicochemical and kinetic properties of the two substrates, derived from benchmark nucleophilic addition and hydration studies.

Property / Metric2,2,2-Trifluoro-1-(2-hydroxy-4-methyl-phenyl)-ethanoneAcetophenone
Carbonyl Electrophilicity Exceptionally HighModerate / Baseline
Relative Aldol Addition Rate ∼104 times faster (Reference)
Aqueous Hydration (Gem-Diol) Extensive (Highly favorable Kh​ )Negligible
Enolizability (Ketone α -position) Non-enolizableEnolizable
Heterocyclization Potential High (via ortho-OH nucleophilicity)None
Primary Analytical Tracking 19 F NMR, 1 H NMR 1 H NMR, UV-Vis

Divergent Reactivity Pathways

Reactivity_Pathways C1 2,2,2-Trifluoro-1-(2-hydroxy- 4-methyl-phenyl)-ethanone Nuc1 Ultrafast Nucleophilic Addition C1->Nuc1 Enhanced Electrophilicity (CF3 + H-Bond) Hyd1 Stable Gem-Diol (Hydrate) Formation C1->Hyd1 Aqueous Media Cyc1 Ortho-OH Mediated Heterocyclization C1->Cyc1 Bifunctional Reactivity C2 Acetophenone Nuc2 Standard Nucleophilic Addition C2->Nuc2 Moderate Electrophilicity Enol2 Alpha-Proton Enolization C2->Enol2 Base Catalysis

Divergent reactivity pathways of trifluoromethyl ketones vs methyl ketones.

Experimental Methodologies & Self-Validating Protocols

To objectively compare the reactivity of these two compounds, the following protocols employ self-validating analytical systems. By relying on internal spectral shifts rather than external calibration curves, these workflows eliminate systemic errors.

Protocol A: Comparative Nucleophilic Addition Kinetics

Objective: Quantify the reaction rate of nucleophilic addition (e.g., with organoboronates or Grignard reagents) . Causality & Design Choice: 19 F NMR is utilized for the trifluoromethyl ketone because it provides a 100% natural abundance, background-free tracking method. As the carbonyl carbon rehybridizes from sp2 to sp3 upon addition, the −CF3​ singlet undergoes a massive upfield shift, allowing absolute molar ratios to be determined via simple integration.

  • Preparation: Prepare a 0.1 M solution of the target ketone in anhydrous THF−d8​ within an inert-atmosphere NMR tube.

  • Reagent Addition: Add 1.5 equivalents of the nucleophile (e.g., allylboronic acid pinacol ester).

  • Catalysis (Crucial Step): For acetophenone, a strong Lewis acid or base may be required. For the trifluoromethyl ketone, use strictly mild conditions (e.g., neutral or very weak Lewis acid) to prevent the deprotonation of the ortho-hydroxyl group, which would otherwise quench the carbonyl's electrophilicity.

  • Data Acquisition: Acquire 19 F NMR (for Compound 1) or 1 H NMR (for acetophenone) spectra at 5-minute intervals at 25∘C .

  • Quantification: Integrate the starting material peak against the newly formed sp3 product peak to extract the pseudo-first-order rate constant ( kobs​ ).

Protocol B: Hydration Equilibrium Assay

Objective: Determine the hydration constant ( Kh​ ) in aqueous media . Causality & Design Choice: Trifluoromethyl ketones readily form stable gem-diols in water due to the relief of dipole-dipole repulsion present in the anhydrous carbonyl state. Acetophenone does not undergo this transformation.

  • Solvent System: Prepare a 1:1 (v/v) mixture of D2​O and DMSO−d6​ . The DMSO ensures the lipophilic ketone remains fully solubilized.

  • Equilibration: Dissolve 10 mg of 2,2,2-Trifluoro-1-(2-hydroxy-4-methyl-phenyl)-ethanone in 0.6 mL of the solvent mixture. Allow the solution to equilibrate at 25∘C for 30 minutes.

  • NMR Acquisition: Acquire a standard 19 F NMR spectrum.

  • Analysis: Identify the downfield signal (anhydrous ketone) and the upfield signal (hydrate/gem-diol). Calculate the hydration constant directly: Kh​=Integration of KetoneIntegration of Hydrate​ .

NMR_Workflow S1 1. Substrate Preparation (Equilibrate in D2O) S2 2. 19F NMR Acquisition (Background-Free) S1->S2 S3 3. Peak Integration (sp2 C=O vs sp3 C-OH) S2->S3 S4 4. Kinetic/Thermodynamic Quantification S3->S4

Self-validating 19F NMR workflow for quantifying hydration and addition rates.

References

  • Aldol Condensation of Trifluoroacetophenone and Acetone: Testing a Prediction Journal of the American Chemical Society URL:[Link]

  • The Hydration of Ketones in Mixtures of Water and Polar Aprotic Solvents Canadian Journal of Chemistry URL:[Link]

  • Nucleophilic Addition of Benzylboronates to Activated Ketones The Journal of Organic Chemistry (via PMC) URL:[Link]

  • Rotational Spectroscopy Meets Quantum Chemistry for Analyzing Substituent Effects on Non-Covalent Interactions: The Case of the Trifluoroacetophenone-Water Complex Molecules (MDPI) URL:[Link]

Comparative

HPLC Method Validation for 2,2,2-Trifluoro-1-(2-hydroxy-4-methyl-phenyl)-ethanone Purity: A Comparative Guide

As a Senior Application Scientist, I frequently encounter molecules that defy generic analytical approaches. The compound 2,2,2-Trifluoro-1-(2-hydroxy-4-methyl-phenyl)-ethanone is a prime example.

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter molecules that defy generic analytical approaches. The compound 2,2,2-Trifluoro-1-(2-hydroxy-4-methyl-phenyl)-ethanone is a prime example. Its structure features a highly electron-withdrawing trifluoroacetyl group, an intramolecularly hydrogen-bonded hydroxyl group, and an aromatic ring. These stereoelectronic features dictate its chromatographic behavior, making traditional reversed-phase methods prone to poor retention, peak tailing, or co-elution with structurally similar synthetic impurities.

This guide objectively compares analytical platforms, details the mechanistic causality behind selecting fluorinated stationary phases, and provides a fully self-validating High-Performance Liquid Chromatography (HPLC) protocol aligned with the latest 1[1].

Orthogonal Comparison of Analytical Platforms

Before developing an HPLC method, we must justify the platform selection. While Gas Chromatography (GC) and Quantitative Nuclear Magnetic Resonance (qNMR) are viable alternatives, HPLC-UV remains the gold standard for impurity profiling of fluorinated acetophenones, provided the correct column chemistry is utilized.

Table 1: Platform Comparison for Fluorinated Acetophenone Purity
Analytical PlatformPrimary Separation MechanismSensitivity (LOD)Suitability & CausalityVerdict
HPLC-UV (PFP Column) π−π , Dipole, Hydrophobic< 0.01%Excellent. Resolves structurally similar impurities without risking thermal degradation.Primary Choice
GC-FID Boiling point, Volatility~ 0.05%Moderate. The intramolecular H-bond increases volatility, but fluorinated acetophenones can exhibit thermal instability at high injector temperatures.Alternative
qNMR ( 19 F / 1 H) Magnetic resonance~ 0.5%Good. Ideal for absolute assay without a reference standard, but lacks the sensitivity required for trace impurity profiling.Orthogonal Check

Column Chemistry Selection: The Mechanistic "Why"

The target molecule possesses a unique profile: the ortho-hydroxyl group forms a strong intramolecular hydrogen bond with the ketone carbonyl, reducing the molecule's apparent polarity. Simultaneously, the highly electron-withdrawing −CF3​ group renders the aromatic system electron-deficient.

Standard C18 columns rely exclusively on dispersive hydrophobic interactions. Because the −CF3​ group is highly polarizable but not strictly hydrophobic, C18 phases often yield weak retention and poor selectivity[2]. By switching to a Pentafluorophenyl (PFP) or Fluoro-Phenyl stationary phase, we introduce orthogonal retention mechanisms: π−π stacking with the analyte's aromatic ring, and strong dipole-dipole interactions with the C-F bonds[3].

G cluster_C18 Standard C18 Phase cluster_PFP PFP / Fluoro-Phenyl Phase Target Fluorinated Acetophenone C18 Alkyl Chain (Dispersive Only) Target->C18 Weak Retention PiPi π-π Interactions (Aromatic Ring) Target->PiPi Aromatic Stacking Dipole Dipole-Dipole (C-F Bonds) Target->Dipole Fluorine Affinity

Interaction mechanisms of fluorinated acetophenones with different HPLC stationary phases.

Step-by-Step Experimental Protocol

To ensure4[4], the following protocol is designed as a self-validating system .

Chromatographic Conditions
  • Column: Waters XSelect CSH Fluoro-Phenyl (150 x 4.6 mm, 3.5 µm) or equivalent PFP column.

  • Mobile Phase A: 0.1% Formic Acid in MS-grade Water. (Causality: Buffering the mobile phase to pH ~2.7 ensures the phenolic hydroxyl group remains fully protonated, preventing partial ionization that causes peak tailing).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program: 5% B to 95% B over 15 minutes, hold for 3 minutes, re-equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.

  • Detection: UV at 254 nm (optimal for the conjugated phenyl-ketone system).

  • Injection Volume: 5 µL.

Sample Preparation
  • Diluent: 50:50 Water:Acetonitrile.

  • Standard Solution: Accurately weigh 10 mg of the reference standard into a 100 mL volumetric flask. Dissolve and make up to volume with diluent (100 µg/mL).

Self-Validating System Suitability Test (SST)

Before proceeding with sample analysis, the chromatographic system must prove its fitness. Inject the standard solution six consecutive times.

  • Acceptance Criteria: The method is valid only if the Relative Standard Deviation (RSD) of the peak area is ≤2.0% (ensuring injector precision), the USP tailing factor is ≤1.5 (confirming secondary silanol interactions are suppressed), and the theoretical plate count is ≥5,000 (verifying column bed integrity).

ICH Q2(R2) Method Validation Workflow

The updated5[5] emphasize a lifecycle approach, requiring rigorous proof that the analytical procedure is fit for its intended purpose.

Validation Start Define Analytical Target Profile (ATP) Spec Specificity (Forced Degradation) Start->Spec Lin Linearity & Range (LOQ to 120%) Spec->Lin Acc Accuracy (Spike Recovery) Lin->Acc Prec Precision (Repeatability) Acc->Prec Rob Robustness (DoE Variations) Prec->Rob Report Validated Method (ICH Q2(R2)) Rob->Report

Sequential analytical method validation workflow according to ICH Q2(R2) guidelines.

Table 2: Comparative Validation Results (C18 vs. PFP Column)

To demonstrate the superiority of the optimized method, we compared the validation metrics of a standard C18 column against the Fluoro-Phenyl (PFP) column using the exact same mobile phase conditions.

ICH Q2(R2) ParameterAcceptance CriteriaStandard C18 Column ResultsPFP / Fluoro-Phenyl Results
Specificity Resolution ( Rs​ ) > 1.5 Rs​ = 1.2 (Co-elution with des-fluoro impurity) Rs​ = 3.4 (Baseline resolved)
Linearity R2≥0.999 R2=0.9985 R2=0.9999
Accuracy 98.0% - 102.0% recovery96.5% (Matrix interference)99.8% (No interference)
Precision (RSD) ≤2.0% 2.8% (Variable peak tailing)0.6% (Highly symmetrical peaks)
Robustness Stable under deliberate changesFails at pH > 3.0Passes across pH 2.5 - 3.5

Conclusion

For the purity analysis of 2,2,2-Trifluoro-1-(2-hydroxy-4-methyl-phenyl)-ethanone, relying on standard C18 chemistry introduces unnecessary analytical risk. By understanding the specific stereoelectronic properties of the molecule—namely the highly polarizable −CF3​ group and the electron-deficient aromatic ring—we can logically select a fluorinated stationary phase. As demonstrated by the experimental data, the PFP column not only meets but exceeds all ICH Q2(R2) validation criteria, providing a robust, self-validating system ready for routine QA/QC deployment.

References

  • ICH Q2(R2) Validation of analytical procedures.International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline.European Medicines Agency (EMA).
  • A practical approach to RP HPLC analytical method development.World Journal of Pharmaceutical Research.
  • Fluorinated HPLC phases - Looking beyond C18 for reversed-phase HPLC.
  • Fluorinated-Phenyl Column Selectivity Insights.

Sources

Validation

2,2,2-Trifluoro-1-(2-hydroxy-4-methyl-phenyl)-ethanone versus non-fluorinated analogs in medicinal chemistry

Comparative Guide: 2,2,2-Trifluoro-1-(2-hydroxy-4-methyl-phenyl)-ethanone vs. Non-Fluorinated Analogs in Medicinal Chemistry As a Senior Application Scientist, I frequently encounter the strategic dilemma of whether to i...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Guide: 2,2,2-Trifluoro-1-(2-hydroxy-4-methyl-phenyl)-ethanone vs. Non-Fluorinated Analogs in Medicinal Chemistry

As a Senior Application Scientist, I frequently encounter the strategic dilemma of whether to incorporate fluorinated motifs during lead optimization. In medicinal chemistry, the substitution of a standard methyl group (-CH₃) with a trifluoromethyl group (-CF₃) is not merely a steric tweak; it is a profound electronic modification that fundamentally alters a molecule's physicochemical and pharmacodynamic profile[1].

This guide provides an objective, data-driven comparison between 2,2,2-Trifluoro-1-(2-hydroxy-4-methyl-phenyl)-ethanone (the fluorinated analog) and its non-fluorinated counterpart, 1-(2-hydroxy-4-methylphenyl)ethanone (a methyl ketone). We will analyze their target engagement mechanisms, metabolic stability, and provide validated experimental protocols for characterizing their properties.

Physicochemical Profiling and Quantitative Comparison

The introduction of the highly electronegative -CF₃ group adjacent to the carbonyl carbon drastically increases the electrophilicity of the ketone[2]. This electronic effect, combined with the steric bulk of the -CF₃ group (van der Waals radius of ~1.70 Å vs. ~1.44 Å for -CH₃), dictates the molecule's behavior in aqueous environments and within protein binding pockets[1].

Table 1: Comparative Physicochemical Parameters (Derived from Aryl Ketone Benchmarks)

Property2,2,2-Trifluoro-1-(2-hydroxy-4-methyl-phenyl)-ethanone1-(2-hydroxy-4-methylphenyl)ethanoneMechanistic Impact
Carbonyl Electrophilicity Exceptionally HighLow / ModerateDictates susceptibility to nucleophilic attack by target enzymes.
Aqueous State ( Khyd​ ) Khyd​>1.0 (Forms stable gem-diol) Khyd​≈0 (Remains as ketone)Hydration correlates with the ability to form transition-state adducts.
pKa (ortho-hydroxyl) ~ 7.5 – 8.5~ 10.0-CF₃ electron-withdrawing effect increases acidity, altering local H-bonding.
Metabolic Liability (α-C) Inert (C-F bond energy ~485 kJ/mol)Susceptible to CYP450 oxidation-CF₃ blocks α-hydroxylation, increasing biological half-life.
Binding Modality Reversible Covalent (Transition State Isostere)Non-covalent (Competitive Binder)TFMKs achieve low-nanomolar potency; methyl ketones are often inactive.

Mechanistic Divergence in Target Engagement

The most critical divergence between these two analogs is their mechanism of target engagement against serine and cysteine hydrolases (e.g., esterases, proteases, and deacetylases).

Trifluoromethyl ketones (TFMKs) act as transition-state inhibitors (TSIs) [2]. The highly electrophilic carbonyl carbon is readily attacked by the nucleophilic serine/cysteine residue in the enzyme's active site, forming a stable, reversible covalent hemiketal adduct[2]. This tetrahedral adduct mimics the transition state of ester/amide hydrolysis, leading to extremely tight binding. Conversely, the non-fluorinated methyl ketone lacks the necessary electrophilicity to undergo this nucleophilic attack under physiological conditions, relegating it to a much weaker, non-covalent binder[2].

Mechanism cluster_0 TFMK Analog (Fluorinated) cluster_1 Methyl Ketone Analog (Non-Fluorinated) TFMK 2,2,2-Trifluoro-1-(...)-ethanone (Highly Electrophilic) Adduct Stable Hemiketal Adduct (Transition State Analog) TFMK->Adduct Serine-OH Attack MeK 1-(2-hydroxy-...)-ethanone (Low Electrophilicity) NoAdduct No Covalent Adduct (Weak/No Inhibition) MeK->NoAdduct Serine-OH Attack (Unfavorable) Enzyme Serine Hydrolase (Active Site) Enzyme->TFMK Enzyme->MeK

Divergent binding mechanisms of TFMK vs. Methyl Ketone analogs in hydrolase active sites.

Experimental Methodologies

To rigorously validate the physicochemical and pharmacodynamic differences between these analogs, the following self-validating protocols are required.

Protocol 1: Determination of Hydration Equilibrium Constant ( Khyd​ ) via ¹⁹F-NMR

The hydration constant is a direct predictor of a TFMK's ability to form a hemiketal with a target enzyme[3]. ¹⁹F-NMR is the gold standard for this quantification due to its 100% natural abundance, high sensitivity, and lack of background interference[4].

  • Step 1: Sample Preparation. Dissolve 5 mg of 2,2,2-Trifluoro-1-(2-hydroxy-4-methyl-phenyl)-ethanone in 0.6 mL of a deuterated aqueous buffer system (e.g., 50 mM Phosphate buffer in D₂O/CD₃CN 90:10 v/v to ensure solubility).

  • Step 2: Data Acquisition. Acquire the ¹⁹F-NMR spectrum at 298 K using a standard single-pulse experiment. Causality Note: Ensure a sufficient relaxation delay (D1 > 5 × T1) to allow complete relaxation of the fluorine nuclei, ensuring the integration accurately reflects the molar ratio.

  • Step 3: Peak Identification. The unhydrated ketone (-CF₃) typically resonates around -78 to -79 ppm [4]. The gem-diol hydrate (-C(OH)₂CF₃) resonates upfield around -85 to -86 ppm [4].

  • Step 4: Quantification. Integrate both signals. Calculate Khyd​ using the ratio: Khyd​=Areahydrate​/Areaketone​ .

  • Self-Validation: The non-fluorinated analog serves as a negative control; it cannot be analyzed via this method and requires ¹³C-NMR, which will confirm the absence of any detectable hydrate peak ( Khyd​≈0 ).

Protocol 2: In Vitro Enzyme Inhibition Assay (Reversible Covalent Binding)

To compare pharmacodynamic efficacy, a kinetic enzymatic assay (e.g., using human carboxylesterase 1, hCE1) must be performed[2].

  • Step 1: Reagent Prep. Prepare serial dilutions of both analogs (10 pM to 100 μM) in DMSO.

  • Step 2: Incubation. Pre-incubate the recombinant enzyme (e.g., 1 nM hCE1) with the inhibitors in assay buffer (pH 7.4) for 30 minutes at 37°C. Causality Note: Pre-incubation is critical because covalent hemiketal formation by the TFMK is a time-dependent equilibrium process. Omitting this step will artificially inflate the apparent IC₅₀.

  • Step 3: Substrate Addition. Add a fluorogenic substrate (e.g., 4-methylumbelliferyl acetate).

  • Step 4: Kinetic Read. Monitor fluorescence (Ex/Em) continuously for 15 minutes to capture initial velocities ( V0​ ).

  • Step 5: Data Analysis. Determine the IC₅₀ using non-linear regression. The TFMK analog will show a time-dependent, low-nanomolar IC₅₀, while the methyl ketone will exhibit a significantly higher IC₅₀ (micromolar range or entirely inactive)[2].

Metabolic Stability and Pharmacokinetics

Beyond target engagement, the -CF₃ group protects the molecule from metabolic degradation. The alpha-methyl group of 1-(2-hydroxy-4-methylphenyl)ethanone is a known metabolic hotspot, susceptible to α-hydroxylation by Cytochrome P450 enzymes, followed by phase II glucuronidation or further oxidation to a carboxylic acid.

The C-F bond in the TFMK analog is exceptionally strong (485.3 kJ/mol vs. 414.2 kJ/mol for C-H), effectively blocking this specific metabolic pathway[1]. This "metabolic blocking" strategy increases the biological half-life, improves oral bioavailability, and lowers the required drug load, making the fluorinated analog vastly superior for in vivo applications[1].

Conclusion & Strategic Recommendations

The transition from 1-(2-hydroxy-4-methylphenyl)ethanone to 2,2,2-Trifluoro-1-(2-hydroxy-4-methyl-phenyl)-ethanone represents a strategic shift from a simple aromatic scaffold to a highly reactive, metabolically stable transition-state pharmacophore. For drug development professionals targeting hydrolytic enzymes (esterases, proteases, lipases), the fluorinated analog offers vastly superior binding kinetics and metabolic resilience, justifying the increased synthetic complexity.

References

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design Source: MDPI URL:[Link]

  • Reactivity versus steric effects in fluorinated ketones as esterase inhibitors: a quantum mechanical and molecular dynamics study Source: PMC (National Institutes of Health) URL:[Link]

  • One Pot Synthesis of Trifluoromethylketone-Containing Heterocycles via Tandem Photocatalytic Halo-alkylation of Olefin and Intramolecular Cyclization Source: The Royal Society of Chemistry URL:[Link]

  • Reactivity versus steric effects in fluorinated ketones as esterase inhibitors Source: PMC (National Institutes of Health) URL:[Link]

Sources

Comparative

Validating GC-MS Retention Times for 2,2,2-Trifluoro-1-(2-hydroxy-4-methyl-phenyl)-ethanone: A Comparative Guide

Mechanistic Context: The Analyte Profile 2,2,2-Trifluoro-1-(2-hydroxy-4-methyl-phenyl)-ethanone is a highly specialized fluorinated phenolic ketone. Understanding its stereoelectronic profile is critical for predicting i...

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Author: BenchChem Technical Support Team. Date: April 2026

Mechanistic Context: The Analyte Profile

2,2,2-Trifluoro-1-(2-hydroxy-4-methyl-phenyl)-ethanone is a highly specialized fluorinated phenolic ketone. Understanding its stereoelectronic profile is critical for predicting its gas chromatography-mass spectrometry (GC-MS) behavior and ensuring accurate retention time (RT) validation:

  • Volatility & Electrophilicity: The strongly electron-withdrawing trifluoromethyl (-CF3) group increases the overall volatility of the molecule while making the carbonyl carbon highly electrophilic.

  • Intramolecular Hydrogen Bonding: The hydroxyl group at the ortho (2-) position forms a strong, stable intramolecular hydrogen bond with the adjacent carbonyl oxygen. This interaction masks the polarity of the hydroxyl group, minimizing intermolecular hydrogen bonding with the stationary phase.

  • Chromatographic Impact: As a result of these features, this compound elutes significantly earlier and with sharper peak shapes on non-polar to mid-polar columns (e.g., 5% diphenyl/95% dimethyl polysiloxane) compared to its meta- or para-substituted isomers. To validate its RT accurately, analytical scientists must employ robust frameworks that account for matrix effects, column degradation, and flow variations.

Objective Comparison of Validation Frameworks

When validating the RT for this specific compound, laboratories typically choose between three distinct methodologies. Table 1 provides an objective comparison of these alternatives to help drug development professionals select the most appropriate system.

Table 1: Objective Comparison of RT Validation Frameworks
FeatureRelative Retention Time (RRT)Kováts Retention Index (RI)Retention Time Locking (RTL)
Primary Mechanism Ratio of analyte RT to Internal Standard RTNormalization against n-alkane homologous seriesDynamic adjustment of column head pressure
Regulatory Standard EPA / ICH Q2(R2)NIST / General QualitativeProprietary (Agilent) / Advanced QA
Matrix Independence High (IS compensates for matrix shifts)Moderate (Requires clean alkane signals)Very High (Physical locking of the method)
Setup Complexity Low (Requires spiking 1-2 compounds)Moderate (Requires alkane mix calibration)High (Requires 5-point pressure calibration)
Best Use Case Routine quantitative complianceUnknown screening & library matchingMulti-laboratory method transfer

Step-by-Step Methodologies (Self-Validating Protocols)

Protocol A: Relative Retention Time (RRT) via EPA 8270E

Causality: Relying on absolute RT is prone to errors from column trimming or carrier gas flow fluctuations. By spiking an Internal Standard (IS) that elutes near the target analyte, the RRT mathematically cancels out these run-to-run variations ()[1].

  • IS Selection: Select an IS with similar physicochemical properties and volatility, such as 1,4-Dichlorobenzene-d4.

  • Sample Spiking: Spike all calibration standards, quality control (QC) samples, and unknown matrices with the IS at a constant concentration (e.g., 40 µg/mL)[2].

  • Data Acquisition: Acquire the GC-MS data in Selected Ion Monitoring (SIM) mode to maximize sensitivity for the unique -CF3 fragment ions.

  • Validation Check: Calculate RRT = (RT of Analyte) / (RT of IS). The protocol is self-validating if the RRT of the analyte in the sample matrix falls within ±0.06 RRT units of the continuous calibration verification (CCV) standard.

Protocol B: Kováts Retention Index (RI) Mapping

Causality: Absolute RTs cannot be compared directly across different column dimensions or temperature programs. The Kováts RI solves this by mapping the analyte's RT onto a logarithmic scale defined by a homologous series of n-alkanes, making the data universally comparable ()[3].

  • Alkane Calibration: Co-inject a standard mixture of straight-chain alkanes (C8 through C20) using the exact temperature program intended for the fluorinated analyte.

  • Analyte Injection: Inject 2,2,2-Trifluoro-1-(2-hydroxy-4-methyl-phenyl)-ethanone under identical conditions.

  • Calculation: Use the van Den Dool and Kratz equation for temperature-programmed GC to calculate the RI.

  • Validation Check: The system is validated if the calculated RI matches the established library value (e.g., NIST) within ±5 RI units. If the deviation exceeds this threshold, it indicates active site degradation in the GC inlet or column[4].

Protocol C: Retention Time Locking (RTL)

Causality: When transferring methods between labs or after clipping a degraded column, RTs inevitably shift. RTL uses the physical relationship between column head pressure and void time to force the analyte to elute at an exact, predetermined time ()[5].

  • Nominal Run: Run the analyte at the method's nominal pressure and record the RT.

  • Pressure Calibration: Perform four additional runs at -20%, -10%, +10%, and +20% of the nominal inlet pressure[5].

  • Curve Generation: The GC software generates a quadratic pressure-RT calibration curve characterizing that specific instrument.

  • Validation Check: The protocol is self-validating if the pressure-RT curve yields a correlation coefficient of R2>0.999 . Input the target RT into the software; the system will automatically calculate and apply the new locked pressure. Subsequent runs must yield an RT within ±0.03 minutes of the locked target[5].

Experimental Validation Data

To demonstrate the efficacy of these frameworks, Table 2 summarizes the expected validation metrics for 2,2,2-Trifluoro-1-(2-hydroxy-4-methyl-phenyl)-ethanone based on regulatory guidelines ()[6].

Table 2: Validation Metrics (Precision, Accuracy, and Robustness)
MetricRRT MethodRI MappingRTL MethodICH Q2(R2) Acceptance Criteria
Intra-day Precision (%RSD) 0.8%1.2%0.4% 2.0%
Inter-day Precision (%RSD) 1.5%1.8%0.6% 3.0%
Accuracy (RT Shift after Column Trim) ± 0.02 RRT units ± 3 RI units ± 0.01 minScientifically Justified
Robustness (Flow variation ± 10%) StableModerate ShiftHighly StableMust remain unaffected

Workflow Visualization

The following diagram illustrates the decision-making process and validation workflow for selecting the appropriate RT validation strategy based on laboratory needs.

RT_Validation_Workflow Start GC-MS Method Setup 2,2,2-Trifluoro-1-(2-hydroxy-4-methyl-phenyl)-ethanone RRT Relative Retention Time (RRT) EPA / ICH Standard Start->RRT Regulatory Compliance RI Kováts Retention Index (RI) Library Matching Start->RI Unknown Screening RTL Retention Time Locking (RTL) Instrument Agnostic Start->RTL Multi-Lab Transfer RRT_Step Spike Internal Standard (e.g., 1,4-Dichlorobenzene-d4) RRT->RRT_Step RI_Step Co-inject n-Alkane Mix (C8 - C20) RI->RI_Step RTL_Step Generate Pressure-RT Curve (5-point calibration) RTL->RTL_Step Validate System Suitability & Validation (RSD < 1%) RRT_Step->Validate RI_Step->Validate RTL_Step->Validate

Figure 1: Decision tree and workflow for GC-MS retention time validation strategies.

References

  • US EPA. "SW-846 Test Method 8270E: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS)." Environmental Protection Agency, 2018.[Link]

  • European Medicines Agency (ICH). "ICH guideline Q2(R2) on validation of analytical procedures." International Council for Harmonisation, 2022.[Link]

  • Agilent Technologies. "Retention Time Locking for GC Systems." Agilent, 2024.[Link]

  • Shimadzu Corporation. "Qualitative Methods of GC/MS Analysis: Retention Time and Retention Index." Shimadzu Analysis Basics, 2024.[Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Personal Protective Equipment for 2,2,2-Trifluoro-1-(2-hydroxy-4-methyl-phenyl)-ethanone

This guide provides essential safety and operational protocols for handling 2,2,2-Trifluoro-1-(2-hydroxy-4-methyl-phenyl)-ethanone. As laboratory professionals, our primary responsibility is to cultivate a culture of saf...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential safety and operational protocols for handling 2,2,2-Trifluoro-1-(2-hydroxy-4-methyl-phenyl)-ethanone. As laboratory professionals, our primary responsibility is to cultivate a culture of safety, which begins with a thorough understanding of the materials we handle. This document moves beyond a simple checklist to explain the rationale behind each safety recommendation, ensuring that every procedure is a self-validating system of protection.

Critical Safety Alert: Navigating Data Gaps for CAS 1689-64-1

Therefore, this guide synthesizes safety data from closely related structural analogues, primarily 2,2,2-Trifluoroacetophenone, to build a robust and conservative safety profile. This methodology is a standard and field-proven practice in chemical safety for handling novel or sparsely documented substances.

Synthesized Hazard Profile: An Analogue-Based Assessment

Based on data from structural analogues like 2,2,2-Trifluoroacetophenone, we can anticipate a similar hazard profile for 2,2,2-Trifluoro-1-(2-hydroxy-4-methyl-phenyl)-ethanone. The key hazards are summarized below.

Hazard ClassificationDescriptionRationale & Supporting Evidence
Flammable Liquid & Vapor The presence of an aromatic ring and ketone group, common in flammable solvents, suggests a risk of ignition.[6][7][8] Vapors may be heavier than air and can travel to an ignition source.[7][9]Analogue 2,2,2-Trifluoroacetophenone is classified as a Flammable Liquid, Category 3 (H226).[7][8]
Serious Eye Irritation The compound is expected to cause significant eye irritation upon contact. This is a common property of acetophenone derivatives.Analogues are classified as Eye Irritation, Category 2 (H319).[7][8]
Skin Irritation Direct contact with the skin is likely to cause irritation, redness, and discomfort.Analogues are classified as Skin Irritation, Category 2 (H315).[7][8]
Respiratory Tract Irritation Inhalation of vapors or aerosols may cause irritation to the nose, throat, and lungs.Analogues are classified under STOT SE 3 (H335), indicating potential for respiratory irritation.[7][8]
Lachrymator The substance is expected to be a lachrymator, meaning it can cause tearing upon exposure.[6][8] This property indicates a high potential for eye and respiratory irritation.This is a noted hazard for 2,2,2-Trifluoroacetophenone.[6][8]
Hazardous Decomposition Upon combustion, the compound may release hazardous substances including carbon monoxide (CO), carbon dioxide (CO2), and highly toxic gaseous hydrogen fluoride (HF).[7][9]The trifluoromethyl group is a source of hydrogen fluoride upon thermal decomposition.

Core PPE Requirements: Your First Line of Defense

Given the synthesized hazard profile, a multi-layered PPE approach is mandatory. The selection of PPE is not merely a suggestion but a critical control to mitigate identified risks.

Eye and Face Protection

Due to the high risk of serious eye irritation and the compound's lachrymatory properties, standard safety glasses are insufficient.

  • Mandatory: Tightly fitting chemical splash goggles conforming to EN 166 (EU) or ANSI Z87.1 (US) standards.

  • Recommended for High-Risk Operations: When handling larger quantities (>50 mL) or if there is a significant splash risk, a face shield should be worn in addition to chemical splash goggles.

Skin and Body Protection
  • Gloves: Chemical-resistant gloves are essential to prevent skin contact.[10] Nitrile rubber is a suitable initial choice, but always inspect gloves for any signs of degradation or perforation before use.[7] For prolonged or immersive work, consult a glove manufacturer's compatibility chart.

  • Laboratory Coat: A flame-resistant lab coat must be worn and kept fully fastened. This protects against incidental splashes and contact.

  • Clothing: Long pants and closed-toe shoes are required to ensure no skin is exposed.

Respiratory Protection

All handling of 2,2,2-Trifluoro-1-(2-hydroxy-4-methyl-phenyl)-ethanone should be performed within a certified chemical fume hood to minimize inhalation exposure.

  • Standard Operations: No respiratory protection is typically required when working exclusively within a properly functioning fume hood.

  • Emergency Situations: In the event of a large spill or failure of ventilation, a full-face respirator with an organic vapor cartridge is necessary.[10]

PPE Protocol: A Step-by-Step Guide

Adherence to a strict protocol for donning and doffing PPE is as important as the equipment itself.

Workflow for Safe Handling and PPE Usage

cluster_prep Preparation Phase cluster_donning Donning Sequence cluster_handling Handling & Disposal cluster_doffing Doffing Sequence (Exit) prep1 Verify Fume Hood Certification & Airflow prep2 Gather All Required PPE prep1->prep2 prep3 Inspect PPE for Damage (Gloves, Goggles) prep2->prep3 don1 1. Lab Coat (Fasten Completely) prep3->don1 don2 2. Chemical Goggles (& Face Shield if needed) don1->don2 don3 3. Gloves (Pull over lab coat cuffs) don2->don3 handle Perform All Work Inside Fume Hood don3->handle dispose Dispose of Contaminated Waste in Labeled, Sealed Container handle->dispose doff1 1. Gloves (Peel off without touching exterior) dispose->doff1 doff2 2. Face Shield & Goggles doff1->doff2 doff3 3. Lab Coat (Handle by interior surfaces) doff2->doff3 wash Wash Hands Thoroughly with Soap & Water doff3->wash

Caption: A workflow for PPE preparation, use, and removal when handling the target compound.

Operational and Disposal Plans

Engineering Controls:

  • Primary Containment: All weighing, transferring, and reaction setup must occur inside a certified chemical fume hood.[11] This is non-negotiable.

  • Safety Equipment: An eyewash station and safety shower must be readily accessible and tested regularly.[2]

Spill Management:

  • Evacuate: Alert personnel and evacuate the immediate area.

  • Ventilate: Ensure the fume hood is operating at maximum capacity.

  • Contain: For small spills, use an inert absorbent material (e.g., vermiculite, dry sand). Do not use combustible materials.

  • PPE: Don appropriate PPE, including respiratory protection if the spill is large or outside of a fume hood.

  • Clean-up: Use spark-proof tools to collect the absorbed material into a sealed, labeled container for hazardous waste.[10][11]

Disposal Plan: All waste, including contaminated gloves, absorbent materials, and empty containers, is considered hazardous waste.

  • Collect all waste in a clearly labeled, sealed container.

  • Dispose of the container through your institution's approved hazardous waste disposal program.[6][9][10] Do not pour down the drain or mix with other waste streams.

Emergency First Aid Procedures

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[6] Seek immediate medical attention.

  • Skin Contact: Remove all contaminated clothing immediately. Wash the affected area thoroughly with soap and water for at least 15 minutes.[10] Seek medical attention if irritation persists.

  • Inhalation: Move the affected person to fresh air immediately.[6] If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

By integrating these expert-validated protocols and understanding the causal links between the chemical's properties and the required safety measures, you can handle 2,2,2-Trifluoro-1-(2-hydroxy-4-methyl-phenyl)-ethanone with the highest degree of safety and scientific integrity.

References

  • NextSDS. 2,2,2-Trifluoro-1-(2-hydroxy-4-methylphenyl)-ethanone — Chemical Substance Information. [Link]

  • Cole-Parmer. Material Safety Data Sheet - 9-Hydroxyfluorene, 97+%. [Link]

  • Fisher Scientific. Safety Data Sheet: 2,2,2-Trifluoroacetophenone (2024). [Link]

Sources

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